21,24-Epoxycycloartane-3,25-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(1R,3S,6R,8S,11R,12R,15S,16S)-15-[(3S,6S)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19-,20+,21-,22-,23-,24+,27+,28-,29+,30-/m1/s1 |
InChI Key |
LFVUQOXYVCRDLE-LLJIXOEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide to Its Natural Source and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of the natural cycloartane (B1207475) triterpenoid (B12794562), 21,24-Epoxycycloartane-3,25-diol, for researchers, scientists, and professionals in drug development. This document details its primary natural source, presents a generalized experimental protocol for its isolation, and explores its significant biological activity as an inhibitor of skin tumor promotion, including insights into its potential mechanism of action.
Primary Natural Source Identification
The principal natural reservoir of this compound is the leaves of the tropical fruit tree, Lansium domesticum Corrêa, a member of the Meliaceae family.[1] This plant is widely cultivated in Southeast Asia for its edible fruit. The leaves, however, have been identified as a valuable source of this bioactive triterpenoid.
Quantitative Data from a Representative Isolation
While specific yield data for this compound is not extensively reported in recent literature, a foundational study by Nishizawa et al. (1989) provides the initial data on its isolation. The following table summarizes the key quantitative information derived from a general isolation procedure for cycloartane-type triterpenoids from Lansium domesticum leaves, based on available literature.
| Parameter | Value | Reference |
| Starting Material | Dried Leaves of Lansium domesticum | [2] |
| Extraction Solvent | Methanol (B129727) | [2] |
| Initial Methanol Extract Yield | ~2.5% (w/w) of dried leaves | [2] |
| Final Purified Compound | This compound | [1] |
Note: The yield of the final purified compound is not explicitly stated in the available abstracts and would require access to the full historical publication for precise quantification.
Experimental Protocols: Isolation and Purification
The isolation of this compound from the leaves of Lansium domesticum involves a multi-step process of extraction and chromatographic separation. Below is a detailed, generalized methodology based on established protocols for triterpenoid isolation from this plant source.[2]
1. Plant Material Preparation and Extraction:
-
Drying: Freshly collected leaves of Lansium domesticum are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of the target compound.
-
Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Maceration/Soxhlet Extraction: The powdered leaves are extracted exhaustively with methanol at room temperature or using a Soxhlet apparatus. This process is typically repeated several times to ensure complete extraction of the triterpenoids.
2. Solvent Partitioning:
-
The crude methanol extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). This step separates compounds based on their polarity, with the cycloartane triterpenoids typically concentrating in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components of the extract.
-
Further Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and may require further purification steps. These can include repeated column chromatography with finer solvent gradients or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in a pure form.
4. Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Biological Activity and Potential Signaling Pathway
This compound has been identified as a novel inhibitor of skin-tumor promotion.[1] Tumor promotion is a critical stage in carcinogenesis, often initiated by agents like the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibitory activity of this cycloartane triterpenoid was demonstrated in an in vitro assay involving the TPA-induced activation of the Epstein-Barr virus (EBV) early antigen. This assay is a well-established primary screening method for potential anti-tumor promoting agents.
The precise molecular mechanism by which this compound inhibits skin tumor promotion has not been fully elucidated. However, the known mechanisms of TPA and the activities of other related cycloartane triterpenoids provide strong indications of the potential signaling pathways involved.
TPA is a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. Activation of PKC by TPA triggers a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which ultimately leads to increased cell proliferation and tumor promotion.
Studies on other cycloartane triterpenoids have shown their ability to inhibit key components of these signaling pathways. For instance, some cycloartanes have been found to inhibit the Raf/MEK/ERK pathway and Akt phosphorylation. This suggests that this compound may exert its anti-tumor promoting effects by directly or indirectly inhibiting PKC or downstream elements of the PKC-mediated signaling cascade.
Conclusion
This compound, isolated from the leaves of Lansium domesticum, represents a promising natural product with potential applications in cancer chemoprevention. Its demonstrated ability to inhibit skin tumor promotion warrants further investigation into its precise mechanism of action, particularly its effects on the Protein Kinase C signaling pathway. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the isolation, characterization, and therapeutic potential of this and other related cycloartane triterpenoids.
References
An In-Depth Technical Guide to the Isolation and Purification of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562) first isolated from the leaves of Lansium domesticum.[1] This class of natural products has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-aging effects.[2] Notably, this compound has been identified as an inhibitor of skin-tumor promotion, highlighting its potential as a lead compound in the development of novel dermatological and oncological therapeutics.[1]
This technical guide provides a comprehensive overview of the isolation and purification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The document details experimental protocols derived from established methodologies for the extraction and separation of cycloartane (B1207475) triterpenoids, presents available physicochemical data, and explores the putative signaling pathways involved in its biological activity.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While the complete experimental spectroscopic data from the original isolation study is not widely available, the following table summarizes its known physical and chemical properties.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 125305-73-9 | [3] |
| Molecular Formula | C₃₀H₅₀O₃ | [1] |
| Molecular Weight | 458.72 g/mol | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| Spectroscopic Data | ||
| ¹H NMR | Data not available in searched sources. | |
| ¹³C NMR | Data not available in searched sources. | |
| Mass Spectrometry (MS) | Data not available in searched sources. | |
| Infrared (IR) Spectroscopy | Data not available in searched sources. |
Experimental Protocols: Isolation and Purification
The following is a generalized experimental protocol for the isolation and purification of this compound from the leaves of Lansium domesticum, based on established methods for the separation of cycloartane triterpenoids from plant materials.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Lansium domesticum are collected. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying: The leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Maceration: The powdered plant material is subjected to sequential maceration with solvents of increasing polarity. A typical solvent system would be n-hexane, followed by ethyl acetate, and finally methanol (B129727).
-
The powdered leaves are soaked in n-hexane at room temperature for 72 hours with occasional stirring.
-
The n-hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
The plant residue is then air-dried and subsequently macerated with ethyl acetate for 72 hours.
-
The ethyl acetate extract is filtered and concentrated.
-
Finally, the residue is macerated with methanol for 72 hours, followed by filtration and concentration of the extract.
-
-
Qualitative Analysis: The ethyl acetate and methanol extracts are often screened for the presence of triterpenoids using the Liebermann-Burchard test. A positive test is indicated by a color change to blue or green.
Chromatographic Purification
The crude extract showing a positive test for triterpenoids (typically the ethyl acetate or methanol extract) is subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
The combined fractions rich in the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps to remove pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):
-
Final purification is achieved by preparative HPLC on a C18 reversed-phase column.
-
A gradient elution system of methanol and water is typically employed.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Caption: Experimental workflow for the isolation and purification.
Mechanism of Action: Inhibition of Skin-Tumor Promotion
The precise signaling pathways through which this compound exerts its inhibitory effects on skin-tumor promotion have not been fully elucidated for this specific molecule. However, based on the known mechanisms of other cycloartane triterpenoids, a plausible mechanism involves the modulation of key inflammatory and proliferative signaling pathways.[2]
Chronic inflammation is a critical component in the promotion of cancer.[4] Many triterpenoids are known to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] NF-κB is a master regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]
Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and differentiation.[8] Some cycloartane triterpenoids have been shown to inhibit the phosphorylation and activation of key components of the MAPK cascade, such as Raf, MEK, and ERK.[8]
Therefore, it is proposed that this compound may inhibit skin-tumor promotion by suppressing inflammatory responses through the inhibition of the NF-κB signaling pathway and by attenuating proliferative signals via the modulation of the MAPK cascade.
Caption: Proposed signaling pathway for inhibition of skin-tumor promotion.
Conclusion
This compound represents a promising natural product with potential applications in the prevention and treatment of skin cancer. This technical guide provides a framework for its isolation and purification, based on established phytochemical techniques. Further research is warranted to fully elucidate its spectroscopic characteristics and to delineate the precise molecular mechanisms underlying its biological activity. Such studies will be instrumental in advancing the development of this and other cycloartane triterpenoids as novel therapeutic agents.
References
- 1. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onoceranoid-Type Triterpenoids from <i>Lansium domesticum</i> [ouci.dntb.gov.ua]
- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer [ouci.dntb.gov.ua]
- 5. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure elucidation of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene with potential applications in drug development due to its inhibitory effects on skin-tumor promotion. This document details the isolation, structural characterization, and proposed biological context of this natural product.
Introduction
This compound is a complex tetracyclic triterpenoid (B12794562) isolated from the leaves of Lansium domesticum.[1][2] Its unique cycloartane (B1207475) skeleton, characterized by a cyclopropane (B1198618) ring fusing the C-9 and C-10 positions, along with an additional epoxy ring and diol functionalities, presents a significant challenge for structural elucidation. The compound has garnered interest for its potential as an inhibitor of skin-tumor promotion.[1][2] This guide will walk through the key experimental data and methodologies that are instrumental in confirming its intricate molecular architecture.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₃ | [2] |
| Molecular Weight | 458.72 g/mol | [2] |
| CAS Number | 125305-73-9 | [2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
The elucidation of the structure of this compound relies on a combination of chromatographic separation and spectroscopic analysis.
Isolation Protocol
A general protocol for the isolation of cycloartanoid triterpenes from plant material is outlined below. The specific details for this compound would follow a similar multi-step extraction and chromatographic purification process.
Spectroscopic Analysis
The structural backbone and stereochemistry are determined using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the proton environments. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, and to piece together the complex ring system and side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.
Structure Elucidation Workflow
The logical process of deducing the chemical structure is outlined in the following diagram.
Spectroscopic Data Summary
While the full, detailed spectra from the original publication are not reproduced here, the following tables summarize the expected key ¹H and ¹³C NMR signals characteristic of the this compound structure.
Table 1: Key ¹H NMR Chemical Shift Regions
| Chemical Shift (ppm) | Proton Type |
| ~ 0.3 - 0.6 | Cyclopropane protons (characteristic of cycloartanes) |
| ~ 3.2 - 4.0 | Protons attached to carbons bearing hydroxyl or ether groups |
| ~ 0.8 - 1.5 | Methyl protons |
| Multiple signals | Methylene and methine protons of the steroid nucleus and side chain |
Table 2: Key ¹³C NMR Chemical Shift Regions
| Chemical Shift (ppm) | Carbon Type |
| ~ 10 - 30 | Methyl carbons |
| ~ 20 - 40 | Cyclopropane carbons |
| ~ 70 - 90 | Carbons attached to hydroxyl or ether groups |
| Multiple signals | Methylene and methine carbons of the steroid nucleus and side chain |
Potential Mechanism of Action: Inhibition of Skin Tumor Promotion
The reported biological activity of this compound is the inhibition of skin-tumor promotion. While the exact molecular target has not been definitively identified, it is hypothesized to interfere with signaling pathways that are crucial for tumor cell proliferation and survival. Key pathways often implicated in skin carcinogenesis include the PI3K/Akt/mTOR and MAPK/ERK pathways.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Its unique chemical architecture and promising biological activity make it a compelling candidate for further investigation in the development of novel anticancer agents. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and similar complex natural products.
References
Spectroscopic and Biological Insights into 21,24-Epoxycycloartane-3,25-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and biological activities of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] First described by Nishizawa et al. in 1989, this natural product has garnered interest due to its potential biological activities, particularly its role as an inhibitor of skin-tumor promotion.[1] The structural elucidation of this complex molecule relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the available spectroscopic data, outlines general experimental protocols for its isolation and analysis, and explores its potential mechanism of action.
Spectroscopic Data
While the original detailed spectroscopic data from the primary literature by Nishizawa et al. (1989) is not fully available in public databases, this section compiles the expected and reported spectroscopic characteristics for this compound and related cycloartane triterpenoids. Commercial suppliers of this compound confirm its structure by NMR.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy Data Summary
| Protons | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| H-3 | 3.2 - 3.5 | m | Proton attached to the carbon bearing the hydroxyl group. |
| Cyclopropyl (H-19) | 0.3 - 0.6 | d, d | Characteristic upfield signals for the cyclopropane (B1198618) ring protons. |
| Methyl Protons | 0.8 - 1.3 | s | Multiple singlet signals corresponding to the various methyl groups on the cycloartane skeleton. |
| H-21, H-24 | 3.5 - 4.5 | m | Protons on the carbons involved in the epoxy ring and adjacent to the hydroxyl group. |
¹³C NMR Spectroscopy Data Summary
| Carbon | Expected Chemical Shift (δ) Range (ppm) | Notes |
| C-3 | 78 - 80 | Carbon bearing the hydroxyl group. |
| C-9 | 19 - 21 | Quaternary carbon of the cyclopropane ring. |
| C-19 | 29 - 31 | Methylene carbon of the cyclopropane ring. |
| C-21 | 70 - 75 | Carbon involved in the epoxy ring. |
| C-24 | 80 - 85 | Carbon bearing the hydroxyl group and part of the epoxy ring. |
| C-25 | 70 - 75 | Carbon bearing the tertiary hydroxyl group. |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| High-Resolution Mass Spectrometry (HRMS) | ESI | 459.3784 | Loss of water molecules (H₂O) from the hydroxyl groups. Cleavage of the side chain. |
For a structurally similar compound, Cycloart-25-ene-3,24-diol (C₃₀H₅₀O₂), LC-MS analysis with a precursor m/z of 443.388 [M+H]⁺ has been reported.[3]
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of cycloartane triterpenoids, which can be adapted for this compound.
Isolation Protocol
A general workflow for the isolation of cycloartane triterpenoids from plant material is depicted below.
References
The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Cycloartane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Cycloartane (B1207475) triterpenoids, a diverse class of natural products, form the biosynthetic backbone of essential phytosterols (B1254722) and a wide array of pharmacologically active compounds in plants. Their intricate biosynthetic pathway, a testament to nature's synthetic prowess, offers a rich landscape for scientific exploration and a promising frontier for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental methodologies for its investigation, and quantitative data to support further research and development.
The Core Biosynthesis Pathway: From Acyclic Precursor to a Cyclic Scaffold
The journey from the linear isoprenoid precursor, squalene (B77637), to the characteristic tetracyclic structure of cycloartane is a multi-step enzymatic cascade primarily localized in the cytoplasm and endoplasmic reticulum. This pathway represents a crucial branch point in triterpenoid (B12794562) metabolism, setting the stage for the synthesis of vital membrane components and specialized metabolites.
The initial committed steps in the biosynthesis of cycloartane triterpenoids are catalyzed by two key enzymes: squalene epoxidase and cycloartenol (B190886) synthase.
1. Squalene Epoxidation: The process begins with the oxidation of squalene to (S)-2,3-epoxysqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) and is considered a rate-limiting step in sterol biosynthesis. In the model plant Arabidopsis thaliana, several putative SQE enzymes have been identified, with SQE1 being essential for normal development.[1]
2. Cyclization of 2,3-Oxidosqualene (B107256): The pivotal cyclization of (S)-2,3-epoxysqualene to cycloartenol is orchestrated by the enzyme cycloartenol synthase (CAS). This marks the first committed step in phytosterol biosynthesis in plants.[1] While the cycloartenol pathway is the major route for phytosterol production, a minor parallel pathway involving lanosterol (B1674476) synthase (LAS) also exists in some plants, which converts 2,3-oxidosqualene to lanosterol, the primary sterol precursor in fungi and animals.[2]
Quantitative Insights into the Cycloartane Pathway
Understanding the quantitative aspects of the cycloartane biosynthesis pathway is crucial for metabolic engineering and drug development. While specific enzyme kinetic parameters can be challenging to obtain and vary between species, available data provides valuable insights.
| Parameter | Value | Organism/Tissue/Condition | Reference |
| Enzyme Kinetics | |||
| Cycloartenol Synthase (CAS) | Km and Vmax are not widely reported in the literature. | Arabidopsis thaliana | [1][3] |
| Metabolite Levels & Flux | |||
| Contribution of Lanosterol Pathway to Sitosterol Biosynthesis | 1.5% | Arabidopsis thaliana seedlings | [1] |
| HMGR-specific activity in cas1-1 mutant | 5.72 ± 0.1 nmol·mg⁻¹ protein per hour | Arabidopsis thaliana flowering shoots | [1] |
| HMGR-specific activity in wild-type | 4.34 ± 0.25 nmol·mg⁻¹ protein per hour | Arabidopsis thaliana flowering shoots | [1] |
| Gene Expression | |||
| PtCAS1 and PtCAS2 transcript increase after MeJA treatment | 1.5- and 2-fold, respectively | Polygala tenuifolia seedlings | [4] |
Experimental Protocols for Studying Cycloartane Biosynthesis
A variety of experimental techniques are employed to investigate the cycloartane triterpenoid biosynthesis pathway, from gene expression analysis to metabolite profiling.
Heterologous Expression and Functional Characterization of Cycloartenol Synthase
A common approach to study the function of cycloartenol synthase is to express the corresponding gene in a heterologous system, such as a yeast mutant lacking its own lanosterol synthase.
1. Gene Cloning and Vector Construction:
-
The full-length cDNA of the cycloartenol synthase gene is amplified from the plant of interest using PCR.
-
The amplified gene is then cloned into a yeast expression vector, typically under the control of an inducible promoter (e.g., galactose-inducible promoter).[3][5]
2. Yeast Transformation and Expression:
-
The recombinant plasmid is transformed into a suitable yeast strain, such as an erg7 mutant of Saccharomyces cerevisiae, which lacks lanosterol synthase.[3][5]
-
Transformed yeast cells are selected and grown in appropriate media.
-
Protein expression is induced by adding galactose to the culture medium.[5]
3. In Vitro Enzyme Assay:
-
Microsomal fractions containing the expressed cycloartenol synthase are prepared from the yeast cells.
-
The enzyme activity is assayed by incubating the microsomal fraction with the substrate, (S)-2,3-epoxysqualene.
-
The reaction products are extracted and analyzed by GC-MS to confirm the production of cycloartenol.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 21,24-Epoxycycloartane-3,25-diol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a naturally occurring cycloartane-type triterpenoid. While detailed experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties have been established.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 125305-73-9 | [1] |
| Molecular Formula | C₃₀H₅₀O₃ | [1] |
| Molecular Weight | 458.72 g/mol | [1] |
| Type of Compound | Triterpenoid | [1] |
| Initial Source | Lansium domesticum Corrêa (leaves) | [1] |
Table 2: Physical and Solubility Properties of this compound
| Property | Value/Description | Source |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
Experimental Protocols
Isolation of this compound from Lansium domesticum
The isolation of this compound was first reported by Nishizawa et al. (1989) from the leaves of Lansium domesticum.[1] While the detailed protocol from the original publication is not fully available, a general methodology for the isolation of cycloartane triterpenoids from plant material is outlined below. This serves as a representative workflow.
Caption: General workflow for the isolation of cycloartane triterpenoids.
Methodology:
-
Extraction: Dried and powdered leaves of Lansium domesticum are subjected to exhaustive extraction with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The active fraction (typically the ethyl acetate fraction for triterpenoids) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Two-Stage Mouse Skin Carcinogenesis Assay
This compound has been reported to inhibit skin-tumor promotion.[1] The two-stage mouse skin carcinogenesis model is a standard protocol to evaluate the anti-tumor promoting activity of a compound.
Methodology:
-
Animal Model: Typically, a susceptible strain of mice, such as SENCAR or SKH-1 hairless mice, is used.
-
Initiation: A single topical application of a sub-carcinogenic dose of a tumor initiator, commonly 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the shaved dorsal skin of the mice.[4][5]
-
Promotion: Two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week, for a period of 10-20 weeks.[4][5]
-
Treatment: The test compound, this compound, would be applied topically to the skin shortly before each application of the tumor promoter (TPA) in the treatment groups. A control group would receive the vehicle only.
-
Observation and Data Collection: The mice are observed weekly for the appearance of skin papillomas. The number of tumors per mouse (tumor multiplicity) and the percentage of tumor-bearing mice (tumor incidence) are recorded throughout the experiment.
Caption: Workflow for the two-stage skin carcinogenesis assay.
Biological Activity and Potential Signaling Pathways
The primary reported biological activity of this compound is the inhibition of skin-tumor promotion.[1] While the specific molecular targets and signaling pathways for this compound have not been elucidated, studies on other cycloartane and pentacyclic triterpenoids suggest potential mechanisms of action. Many triterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3][6]
Potential Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is frequently hyperactivated in various cancers, including skin cancer, and plays a crucial role in promoting cell proliferation and survival.[7][8] Some triterpenoids have been shown to inhibit this pathway.[9] It is plausible that this compound could exert its anti-tumor promoting effects by interfering with one or more components of this cascade.
Caption: Hypothesized inhibition of the Ras/Raf/MEK/ERK pathway.
Potential Induction of p53-Dependent Mitochondrial Apoptosis
Another common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). The tumor suppressor protein p53 plays a central role in initiating the intrinsic (mitochondrial) apoptotic pathway in response to cellular stress.[10][11][12] This pathway involves the translocation of p53 to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases.[13] Triterpenoids have been shown to induce apoptosis through p53-mediated pathways.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Triterpenoid ursolic acid regulates the environmental carcinogen benzo[a]pyrene-driven epigenetic and metabolic alterations in SKH-1 hairless mice for skin cancer interception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RAS/RAF/MEK/ERK signaling in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The mitochondrial p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its known qualitative solubility and provides detailed, adaptable experimental protocols for its quantitative determination. Furthermore, a potential biological signaling pathway is discussed based on the activity of structurally related compounds.
Qualitative Solubility Profile
Initial assessments have demonstrated that this compound, a compound isolated from the leaves of Lansium domesticum, is soluble in a range of common organic solvents.[1][2] This solubility profile suggests a moderately lipophilic character, which is typical for cycloartane triterpenoids.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Halogenated | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Ketones | Acetone | Soluble |
This data is based on information from chemical suppliers and does not specify concentrations.[2]
Experimental Protocols for Quantitative Solubility Determination
To ascertain the precise solubility of this compound in various solvents, a standardized and rigorous experimental approach is necessary. The following protocols are based on established methodologies for determining the solubility of triterpenoids and other natural products.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and relevant buffer systems).
-
Ensure a solid excess of the compound remains visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining suspended particles, centrifuge the aliquot at high speed or filter it through a fine-pore (e.g., 0.22 µm) syringe filter.[5]
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification by UV-Vis Spectrophotometry
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a straightforward and accessible method for quantification.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or the solvent used for solubility testing).
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For many triterpenoids, this is in the lower UV range, around 210 nm or between 250-260 nm.[6][7]
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample analysis.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Potential Biological Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its known bioactivity as an inhibitor of skin-tumor promotion suggests interference with pathways involved in cell proliferation and apoptosis.[1] Research on other structurally similar cycloartane triterpenoids provides valuable insights into its potential mechanism of action. For instance, cycloart-24-ene-26-ol-3-one, isolated from Aglaia exima, has been shown to induce apoptosis in colon cancer cells by binding to Tumor Necrosis Factor Receptor 1 (TNF-R1). This interaction initiates a caspase-dependent apoptotic cascade.
Based on this evidence, a plausible signaling pathway for this compound could involve the extrinsic apoptosis pathway, as depicted in the following diagram.
Caption: Potential TNF-R1 Mediated Apoptosis Pathway.
Experimental Workflow Visualization
The process of determining the solubility of this compound can be streamlined into a logical workflow. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Experimental Workflow for Solubility Testing.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:125305-73-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. scielo.br [scielo.br]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. iitg.ac.in [iitg.ac.in]
- 7. CN1546992A - A method for rapid quantitative determination of triterpenoids in Ganoderma lucidum - Google Patents [patents.google.com]
Biological Activity Screening of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding its biological activities. While direct and extensive research on this specific compound is limited, this document summarizes the available information and draws parallels from structurally similar cycloartane (B1207475) triterpenoids to infer its potential therapeutic applications. The primary reported activity for this compound is the inhibition of skin-tumor promotion.[1] This guide will delve into this and other potential biological activities, providing available quantitative data, detailed experimental protocols from related studies, and visualizations of implicated signaling pathways.
Anti-Tumor Activity
The hallmark biological activity attributed to this compound is its ability to inhibit skin-tumor promotion.[1] This finding originates from a 1989 study by Nishizawa et al., which, while foundational, lacks readily accessible detailed quantitative data and protocols in the public domain. To provide a comprehensive picture, this section will discuss the known anti-tumor effects of closely related cycloartane triterpenoids.
Data Presentation: Cytotoxicity of Structurally Similar Cycloartane Triterpenoids
The following table summarizes the cytotoxic activities of various cycloartane triterpenoids against different cancer cell lines. This data, from compounds with a similar core structure, suggests that this compound may also possess cytotoxic properties.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Cycloartane-3,24,25-triol | PC-3 (Prostate Cancer) | Reduced viability | 2.226 ± 0.28 µM | [2][3] |
| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | Reduced viability | 1.67 ± 0.18 µM | [2][3] |
| 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside | MCF-7 (Breast Cancer) | Growth inhibition | 27.81 µM (at 48h) | [4] |
| Cycloartanol | P388 (Murine Leukemia) | Growth inhibition | 102.6 µg/mL | [5] |
| Cycloartanone | P388 (Murine Leukemia) | Growth inhibition | 110.0 µg/mL | [5] |
Experimental Protocols: Assessing Anti-Tumor Activity
The following are detailed methodologies for key experiments used to evaluate the anti-tumor activity of cycloartane triterpenoids, which could be adapted for screening this compound.
Cell Viability Assay (WST-1 Assay) [2][3]
-
Cell Seeding: Plate cancer cells (e.g., PC-3, DU145) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cycloartane-3,24,25-triol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry [4]
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with the test compound at various concentrations for a set duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization: Potential Anti-Tumor Signaling Pathways
Several signaling pathways have been implicated in the anti-tumor effects of cycloartane triterpenoids. The following diagrams illustrate these potential mechanisms of action for this compound.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by cycloartane triterpenoids.
Caption: Induction of apoptosis via the p53-dependent mitochondrial pathway.
Anti-inflammatory Activity
While the primary focus of the initial research on this compound was on its anti-tumor properties, many triterpenoids exhibit significant anti-inflammatory effects. Studies on structurally similar compounds suggest that this compound may also possess anti-inflammatory activity.
Data Presentation: Anti-inflammatory Activity of a Structurally Similar Cycloartane Triterpenoid (B12794562)
The following table presents the inhibitory activity of a closely related compound, cycloart-23-ene-3β,25-diol, against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound | Enzyme | Activity | IC50 Value | Reference |
| Cycloart-23-ene-3β,25-diol | COX-1 | Weak inhibition | 97 µM | |
| Cycloart-23-ene-3β,25-diol | COX-2 | Inhibition | 40 µM |
Experimental Protocols: Assessing Anti-inflammatory Activity
The following protocols for assessing anti-inflammatory activity could be applied to this compound.
Nitric Oxide (NO) Production Assay in Macrophages [6]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50).
NF-κB Luciferase Reporter Assay [7]
-
Cell Transfection: Transfect cells (e.g., LNCaP) with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment and Stimulation: Treat the transfected cells with the test compound and then stimulate with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.
Mandatory Visualization: Potential Anti-inflammatory Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the biological activity screening of a novel compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cycloartane Triterpenoids from Corypha utan Lamk. with Anticancer Activity towards P388 Cell Lines and their Predicted Interaction with FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562) isolated from the leaves of Lansium domesticum.[1][2][3] Initial research has indicated its potential as an inhibitor of skin-tumor promotion, suggesting its promise in oncological applications.[1][2][3][4] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon evidence from the broader class of cycloartane (B1207475) triterpenoids to elucidate its likely mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
While direct quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide synthesizes data from structurally similar cycloartane triterpenoids to propose potential therapeutic avenues and experimental designs.
Core Concepts: Therapeutic Potential of Cycloartane Triterpenoids
Cycloartane triterpenoids are a class of natural products known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Putative Therapeutic Targets and Mechanisms of Action
Based on the activities of related cycloartane triterpenoids, the primary therapeutic targets for this compound are likely centered around the modulation of cancer cell proliferation and inflammatory pathways.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
A significant body of research points to the ability of cycloartane triterpenoids to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The proposed mechanism often involves the intrinsic mitochondrial pathway of apoptosis.
Potential Molecular Targets:
-
Bcl-2 family proteins: Regulation of the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
p53: Activation of the tumor suppressor protein p53.
-
Caspases: Activation of executioner caspases, such as caspase-3, leading to programmed cell death.
-
MRCKα kinase: Myotonic dystrophy kinase-related Cdc42–binding kinase (MRCKα) has been identified as a direct target for the related compound, cycloartane-3,24,25-triol, in prostate cancer.[5][6][7]
Signaling Pathway: Intrinsic Apoptosis
The proposed signaling cascade for the anticancer activity of this compound is depicted below.
Anti-inflammatory Activity
The role of chronic inflammation in tumor promotion is well-established. The inhibitory effect of this compound on skin-tumor promotion suggests a potential anti-inflammatory mechanism. Related compounds have been shown to target key inflammatory mediators.
Potential Molecular Targets:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of triterpenoids.
-
Pro-inflammatory Cytokines: Reduction in the production of cytokines such as TNF-α, IL-1β, and IL-6.
-
iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2): Downregulation of these pro-inflammatory enzymes.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the potential workflow for the anti-inflammatory action of this compound.
Quantitative Data from Related Cycloartane Triterpenoids
The following tables summarize the cytotoxic and anti-inflammatory activities of cycloartane triterpenoids structurally related to this compound. This data provides a benchmark for designing future studies.
Table 1: Cytotoxic Activity of Related Cycloartane Triterpenoids
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Cycloartane-3,24,25-triol | PC-3 (Prostate Cancer) | WST-1 | IC50 | 2.226 ± 0.28 µM | [6] |
| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | WST-1 | IC50 | 1.67 ± 0.18 µM | [6] |
| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | IC50 | 1.56 ± 0.18 µM | [7] | |
| Cycloartane-3,24,25-triol | PC-3 (Prostate Cancer) | IC50 | 2.04 ± 0.28 µM | [7] | |
| Various Cycloartanes | Leukemia Cell Lines | WST-1 | IC50 | 1.83 µM to 18.3 µM | [8] |
Table 2: Kinase Inhibitory Activity of a Related Cycloartane Triterpenoid
| Compound | Target Kinase | Assay | Activity Metric | Value | Reference |
| Cycloartane-3,24,25-triol | MRCKα | Competition Binding | Kd | 0.26 µM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and expansion of these findings. Below are representative protocols for key experiments.
Cell Viability/Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Workflow Diagram
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, DU145, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. For WST-1, measure the absorbance directly at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
NF-κB Activation Assay (Western Blot for Phospho-IκBα)
This protocol assesses the effect of the compound on the NF-κB signaling pathway.
Methodology:
-
Cell Stimulation: Seed macrophages (e.g., RAW 264.7) or other relevant cell types. Pre-treat with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells at different time points post-stimulation and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phospho-IκBα to total IκBα indicates inhibition of NF-κB activation.
Conclusion and Future Directions
This compound, a member of the cycloartane triterpenoid family, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and anti-inflammatory medicine. While direct experimental data for this specific compound is limited, the well-documented activities of its structural analogs strongly suggest that its mechanism of action likely involves the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Future research should focus on:
-
Quantitative Bioactivity Screening: Performing comprehensive in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and in various anti-inflammatory models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, RT-PCR, and kinase activity assays.
-
In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.
This technical guide provides a solid foundation for initiating and advancing research into the therapeutic applications of this compound, a promising natural product with the potential to be developed into a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jppres.com [jppres.com]
- 5. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Cancer Assays for 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene that can be isolated from the leaves of Lansium domesticum.[1] This class of natural products has garnered interest in cancer research, with some studies indicating potential anti-tumor activities. For instance, this compound has been noted to inhibit skin-tumor promotion.[1][2][3] To rigorously evaluate the anti-cancer potential of this compound, a series of standardized in vitro assays are essential.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic and mechanistic effects of this compound on cancer cell lines. The following sections detail the methodologies for determining cell viability (MTT assay), and for elucidating the mechanisms of cell death, specifically through the analysis of apoptosis (Annexin V-FITC/PI staining) and cell cycle progression (propidium iodide staining and flow cytometry).
Data Presentation: Summarizing Quantitative Results
Effective evaluation of an anti-cancer compound requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for organizing experimental results for this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The MTT assay is a widely used colorimetric method to determine cell viability and calculate IC50 values.[4][5][6]
| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| Example: HeLa | Cervical Cancer | 48 | Data to be determined |
| Example: NCI-H460 | Non-small Cell Lung Cancer | 48 | Data to be determined |
| Example: PC-3 | Prostate Cancer | 48 | Data to be determined |
| Example: HCT-116 | Colon Carcinoma | 48 | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution
Flow cytometry analysis after propidium (B1200493) iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8] This helps to determine if the compound induces cell cycle arrest.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | |||
| This compound | e.g., IC50/2 | |||
| This compound | e.g., IC50 | |||
| This compound | e.g., IC50*2 |
Table 3: Induction of Apoptosis by this compound
The Annexin V-FITC and propidium iodide (PI) assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][10][11]
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control | 0 | ||||
| This compound | e.g., IC50/2 | ||||
| This compound | e.g., IC50 | ||||
| This compound | e.g., IC50*2 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[4][5][6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, NCI-H460)
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Annexin V-FITC/PI Staining for Apoptosis Detection
This protocol is based on standard procedures for apoptosis detection kits.[9][10][11][12][13]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[10][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Induce apoptosis by the desired method. A positive control (e.g., staurosporine (B1682477) treatment) and a negative (untreated) control should be included.[13]
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash cells with cold PBS and centrifuge at 200 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >575 nm.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. static.igem.org [static.igem.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Cell lines sensitive to "21,24-Epoxycycloartane-3,25-diol" (e.g., PC-3, DU145)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Line Sensitivity
Prostate cancer cell lines PC-3 and DU145 have demonstrated sensitivity to cycloartane-type triterpenoids. These cell lines are androgen-independent, representing a more advanced and difficult-to-treat stage of prostate cancer.
Quantitative Data on a Structurally Related Compound
While specific IC50 values for 21,24-Epoxycycloartane-3,25-diol are not yet published, the closely related compound, Cycloartane-3,24,25-triol , has been shown to reduce the viability of both PC-3 and DU145 cell lines.[1][2] The reported IC50 values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cycloartane-3,24,25-triol | PC-3 | 2.226 ± 0.28 | [1] |
| Cycloartane-3,24,25-triol | DU145 | 1.67 ± 0.18 | [1] |
These values suggest that cycloartane (B1207475) triterpenoids are potent inhibitors of prostate cancer cell growth and provide a strong rationale for investigating the specific activity of this compound.
Postulated Mechanism of Action
Based on studies of related cycloartane triterpenoids, the anti-cancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cell proliferation and survival.
One identified target for the related compound, Cycloartane-3,24,25-triol, is the MRCKα (Myotonic dystrophy kinase-related Cdc42–binding kinase) .[1][2] Inhibition of this kinase can disrupt the regulation of normal cellular growth.
Furthermore, other cycloartane triterpenoids have been shown to induce apoptosis through various signaling cascades, including:
-
p53-dependent mitochondrial signaling pathway: This involves the upregulation of the tumor suppressor p53, leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.
-
PI3K/Akt/mTOR pathway: Inhibition of this critical survival pathway can lead to decreased cell proliferation and induction of apoptosis.
-
Death Receptor Pathway: Some compounds can increase the expression of death receptors like Fas, leading to the activation of an extrinsic apoptotic cascade.
A proposed signaling pathway for the induction of apoptosis by cycloartane triterpenoids is illustrated below.
Experimental Protocols
To evaluate the efficacy of this compound, a series of in vitro experiments are recommended.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of PC-3 and DU145 cells by 50% (IC50).
Materials:
-
PC-3 and DU145 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed PC-3 or DU145 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
PC-3 and DU145 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on the expression of key proteins in apoptosis and survival pathways.
Materials:
-
PC-3 and DU145 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved Caspase-3, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Analyze the band intensities to determine changes in protein expression.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-prostate cancer agent. The provided protocols offer a robust framework for elucidating its specific cytotoxic activity and mechanism of action in the sensitive PC-3 and DU145 cell lines. Further research is warranted to confirm its efficacy and to explore its therapeutic potential.
References
Application Notes and Protocols: Investigating the Anticancer Mechanism of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] Initial studies have indicated its potential as an inhibitor of skin-tumor promotion. While the precise molecular mechanism of action for this specific compound in cancer cells is an active area of research, studies on structurally similar cycloartane (B1207475) triterpenoids provide significant insights into its potential anticancer activities. This document outlines the current understanding, proposes a hypothetical mechanism of action, and provides detailed protocols for investigating its effects on cancer cells.
Postulated Mechanism of Action
Based on evidence from related cycloartane triterpenoids, the anticancer effect of this compound is likely multifactorial, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
A closely related compound, Cycloartane-3,24,25-triol, has been demonstrated to inhibit MRCKα kinase, a protein implicated in tumor progression and invasion, and reduce the viability of prostate cancer cells. Other cycloartane triterpenoids have been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These mechanisms often involve the activation of caspases, modulation of Bcl-2 family proteins, and effects on tumor suppressor proteins like p53.
Data Presentation
While specific quantitative data for this compound is not yet widely available, the following table summarizes the cytotoxic effects of the closely related Cycloartane-3,24,25-triol on prostate cancer cell lines, which can serve as a preliminary reference for designing experiments.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cycloartane-3,24,25-triol | PC-3 (Prostate Cancer) | 2.226 ± 0.28 | [2] |
| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | 1.67 ± 0.18 | [2] |
Mandatory Visualizations
Herein are diagrams illustrating the proposed signaling pathway and a general experimental workflow for elucidating the mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for investigating the anticancer mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound in cancer cells.
Protocol 1: Cell Viability Assay (WST-1 Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 620 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-MRCKα, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound as described in Protocol 2, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
The available evidence suggests that this compound is a promising natural product with potential anticancer activity. The proposed mechanisms, primarily centered around the induction of apoptosis and potential inhibition of cancer-promoting kinases, are based on studies of structurally related compounds. The detailed protocols provided herein offer a robust framework for researchers to further elucidate the specific molecular targets and signaling pathways affected by this compound, thereby paving the way for its potential development as a novel therapeutic agent.
References
Application Notes and Protocols: Investigating MRCKα Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Kinase-Related CDC42-binding Kinase Alpha (MRCKα) is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton.[1] As a downstream effector of the Rho GTPase CDC42, MRCKα is involved in various cellular processes, including cell migration, adhesion, and morphology.[1][2] Dysregulation of MRCKα activity has been implicated in several diseases, most notably in cancer, where it contributes to tumor progression and metastasis.[3] This makes MRCKα a compelling target for therapeutic intervention.
Recent research has highlighted the potential of natural compounds in modulating the activity of kinases involved in cancer signaling pathways. While direct evidence for the inhibition of MRCKα by "21,24-Epoxycycloartane-3,25-diol" is not currently available in published literature, a closely related cycloartane (B1207475) triterpenoid, Cycloartane-3,24,25-triol , has demonstrated significant and selective inhibitory activity against MRCKα.[3][4][5]
These application notes provide a summary of the known inhibitory effects of cycloartane triterpenoids on MRCKα, detailed protocols for assessing kinase inhibition, and diagrams of the relevant signaling pathways and experimental workflows. This information is intended to guide researchers in the investigation of "this compound" or other novel compounds as potential MRCKα inhibitors.
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of Cycloartane-3,24,25-triol and other related compounds against MRCKα and MRCKβ kinases. This data is provided as a reference for researchers investigating similar cycloartane structures.
Table 1: Kinase Inhibition Data for Cycloartane Triterpenoids [6]
| Compound | Target Kinase | Dissociation Constant (Kd) in µM |
| Cycloart-23-ene-3,25-diol | MRCKα | 0.21 |
| Cycloartane-3,24,25-triol | MRCKα | 0.25[6] |
| Cycloart-25-ene-3,24-diol | MRCKα | 0.36 |
| 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid | MRCKα | 3.0 |
| 24,25-Dihydroxycycloartan-3-one | MRCKα | 2.1 |
| Hydroxycycloart-23-en-3-one,25 | MRCKα | No Inhibition |
| Cycloart-23-ene-3,25-diol | MRCKβ | 4.7 |
| Cycloart-25-ene-3,24-diol | MRCKβ | 1.10 |
| 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid | MRCKβ | 3.2 |
| 24,25-Dihydroxycycloartan-3-one | MRCKβ | 9.8 |
Table 2: Anti-proliferative Activity of Cycloartane-3,24,25-triol [5]
| Cell Line | Cancer Type | IC50 in µM |
| PC-3 | Prostate Cancer | 2.226 ± 0.28 |
| DU145 | Prostate Cancer | 1.67 ± 0.18 |
Signaling Pathway
MRCKα is a key downstream effector of the CDC42 GTPase. Upon activation by GTP-bound CDC42, MRCKα phosphorylates several substrates to regulate actin-myosin contractility.[1][2] This signaling cascade is crucial for various cellular functions and is a prime target for therapeutic intervention in diseases like cancer.
References
- 1. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol. This document outlines detailed protocols for key in vitro assays to quantify its anti-inflammatory effects and elucidate its mechanism of action. While this compound has been isolated from Lansium domesticum and noted for inhibiting skin-tumor promotion, its specific anti-inflammatory activity profile is an emerging area of research.[1] The protocols described herein are standard methods for evaluating the anti-inflammatory potential of novel compounds like triterpenoids.
Overview of Anti-inflammatory Evaluation
The assessment of anti-inflammatory activity typically involves a tiered approach, starting with in vitro cell-based assays to screen for efficacy and elucidate the mechanism of action. A common model utilizes murine macrophage cells, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key markers of inflammation measured include nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4]
Furthermore, to understand the molecular mechanisms, the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is investigated.[2][5]
Data Presentation: Quantitative Summary of Effects
The following tables present hypothetical data for this compound to illustrate how quantitative results from the described assays can be structured for clear comparison.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control (untreated) | - | 5.2 ± 1.1 | - |
| LPS (1 µg/mL) | - | 100 | - |
| This compound + LPS | 1 | 85.3 ± 4.2 | |
| 5 | 62.1 ± 3.5 | 8.5 | |
| 10 | 45.8 ± 2.9 | ||
| 25 | 28.4 ± 2.1 | ||
| Dexamethasone (Positive Control) + LPS | 10 | 35.7 ± 3.3 | - |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| This compound + LPS | 1 | 12.5 ± 2.1 | 10.8 ± 1.9 | 8.9 ± 1.5 |
| 5 | 35.8 ± 3.2 | 31.2 ± 2.8 | 25.4 ± 2.3 | |
| 10 | 58.9 ± 4.5 | 52.6 ± 4.1 | 48.7 ± 3.9 | |
| 25 | 75.3 ± 5.1 | 71.4 ± 4.8 | 65.2 ± 4.4 | |
| Dexamethasone (Positive Control) + LPS | 10 | 68.2 ± 4.9 | 65.1 ± 4.6 | 60.3 ± 4.2 |
Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins in LPS-Stimulated RAW 264.7 Cells Treated with this compound (10 µM)
| Protein Target | Relative Density (Fold Change vs. LPS Control) |
| p-p65 / p65 | 0.45 ± 0.05 |
| p-IκBα / IκBα | 0.52 ± 0.06 |
| p-ERK1/2 / ERK1/2 | 0.61 ± 0.07 |
| p-p38 / p38 | 0.58 ± 0.06 |
| p-JNK / JNK | 0.65 ± 0.08 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for cytokine analysis, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, 15-60 minutes for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Nitric Oxide (NO) Production Assay
-
Principle: NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[3][4]
-
Protocol:
-
After cell treatment as described in 3.1, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[4]
-
Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[4]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
After cell treatment, collect the cell culture supernatants and centrifuge to remove cell debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
The concentration of each cytokine is determined by comparison with a standard curve generated from recombinant cytokines.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to assess the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) pathways, which is indicative of their activation.[6][7]
-
Protocol:
-
Protein Extraction:
-
After cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein band intensities.
-
-
Mandatory Visualizations
References
Application Notes and Protocols: COX-1 and COX-2 Inhibition Assays for 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators. Two main isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal tract lining and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is considered a key target for anti-inflammatory drugs.[1][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.[1]
"21,24-Epoxycycloartane-3,25-diol" is a cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum.[4][5] While its direct activity on COX enzymes has not been extensively reported, related cycloartane (B1207475) compounds, such as Cycloart-23-ene-3β,25-diol, have demonstrated inhibitory effects on both COX-1 and COX-2, with a notable selectivity for COX-2.[6] This suggests that "this compound" may also possess anti-inflammatory properties via the inhibition of cyclooxygenase enzymes, making it a compound of interest for further investigation.
These application notes provide detailed protocols for assessing the in vitro inhibitory activity of "this compound" against COX-1 and COX-2 enzymes.
Data Presentation
The inhibitory activity of "this compound" and control compounds against COX-1 and COX-2 can be summarized in the following table. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme activity by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.
Table 1: Inhibitory Activity (IC50) and Selectivity of this compound and Control NSAIDs against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Example Data: 50] | [Example Data: 15] | [Example Data: 3.33] |
| Celecoxib | [Example Data: 25] | [Example Data: 0.05] | [Example Data: 500] |
| Ibuprofen | [Example Data: 10] | [Example Data: 20] | [Example Data: 0.5] |
| Aspirin | [Example Data: 150] | [Example Data: 300] | [Example Data: 0.5] |
Note: The data for "this compound" is hypothetical and for illustrative purposes only. Experimental determination is required.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the role of COX-1 and COX-2 in the synthesis of prostaglandins. "this compound" is hypothesized to inhibit the activity of COX-1 and COX-2, thereby blocking the production of prostaglandins.
Caption: Arachidonic acid cascade and points of inhibition by this compound.
Experimental Workflow
The general workflow for determining the COX-1 and COX-2 inhibitory activity of "this compound" is depicted below.
Caption: General experimental workflow for COX inhibition assays.
Experimental Protocols
This section provides a general protocol for an in vitro colorimetric COX inhibitor screening assay. Specific details may vary depending on the commercial kit used.[7] It is recommended to consult the manufacturer's instructions for the specific assay kit being used. Other methods such as fluorometric, ELISA, or LC-MS-MS-based assays can also be employed for more detailed kinetic studies.[8][9][10]
Materials and Reagents
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
"this compound"
-
Known COX inhibitors (e.g., Celecoxib, Ibuprofen, Aspirin) for use as positive controls
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm for TMPD)
Protocol
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dissolve "this compound" and control inhibitors in DMSO to prepare stock solutions.
-
Further dilute the stock solutions with assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells. It is recommended to perform all assays in triplicate.
-
100% Initial Activity wells (Control): Assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor wells: Assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound ("this compound") or a control inhibitor at various concentrations.
-
Background wells: Assay buffer and heme (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation:
-
Add the colorimetric substrate to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
The reaction progress can be monitored by taking kinetic readings over a period of time (e.g., 5-10 minutes).
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the background wells from the absorbance of the 100% initial activity and inhibitor wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the potential COX-1 and COX-2 inhibitory activity of "this compound". By following these methodologies, scientists can elucidate the compound's mechanism of action and assess its potential as a novel anti-inflammatory agent. The structured data presentation and clear visualization of pathways and workflows are designed to facilitate experimental planning and data interpretation in the fields of pharmacology and drug discovery.
References
- 1. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. 3.4. COX-1 and COX-2 Inhibition Assays [bio-protocol.org]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 21,24-Epoxycycloartane-3,25-diol in Skin Tumor Promotion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] This natural compound has garnered attention within the scientific community for its potential as an inhibitor of skin tumor promotion. These application notes provide a comprehensive overview of the available data, experimental protocols, and potential mechanisms of action for researchers investigating the utility of this compound in the context of skin cancer chemoprevention. While specific quantitative data from seminal studies is not widely available, this document compiles established protocols and discusses the likely molecular pathways involved, based on the activity of related compounds.
Data Presentation
In Vitro Anti-Tumor Promoting Activity
Table 1: Inhibitory Effects of this compound on TPA-Induced EBV-EA Activation in Raji Cells
| Compound | Concentration (µg/mL) | EBV-EA Positive Cells (%) | Inhibition (%) | IC50 (µg/mL) |
| Control (TPA only) | - | 40 | 0 | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Positive Control (e.g., Oleanolic Acid) | Example Value | Example Value | Example Value | Example Value |
Note: Specific quantitative data for this compound is not available in the reviewed literature. This table serves as a template for data presentation.
In Vivo Anti-Tumor Promoting Activity
The two-stage mouse skin carcinogenesis model is a standard in vivo assay to evaluate the efficacy of compounds in inhibiting tumor promotion. This model involves initiation with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated application of a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibitory effect of this compound would be quantified by a reduction in tumor incidence and/or multiplicity.
Table 2: Effect of this compound on TPA-Induced Skin Papilloma Formation in DMBA-Initiated Mice
| Treatment Group | Dose (µmol/application) | Tumor Incidence (%) at week 20 | Average Number of Tumors per Mouse (Tumor Multiplicity) at week 20 |
| DMBA + TPA (Control) | - | Data not available | Data not available |
| DMBA + TPA + this compound | Data not available | Data not available | Data not available |
| DMBA only | - | Data not available | Data not available |
Note: Specific quantitative data for this compound is not available in the reviewed literature. This table serves as a template for data presentation.
Experimental Protocols
In Vitro Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay assesses the ability of a compound to inhibit the TPA-induced activation of the EBV lytic cycle in latently infected Raji cells.
Materials:
-
Raji cells (human lymphoblastoid cell line)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
n-butyric acid
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (for fixation)
-
Anti-EBV-EA antibody
-
FITC-conjugated secondary antibody
-
Fluorescence microscope
Protocol:
-
Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed Raji cells at a density of 1 x 10^6 cells/mL.
-
Induce EBV-EA expression by treating the cells with TPA (e.g., 20 ng/mL) and n-butyric acid (e.g., 4 mM).
-
Simultaneously, treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for 48 hours.
-
Harvest the cells, wash with PBS, and prepare cell smears on glass slides.
-
Fix the cells with methanol for 10 minutes.
-
Perform indirect immunofluorescence staining using an anti-EBV-EA antibody followed by a FITC-conjugated secondary antibody.
-
Count the number of EBV-EA positive cells under a fluorescence microscope. At least 500 cells should be counted per sample.
-
Calculate the percentage of inhibition compared to the TPA-treated control.
Workflow for the in vitro EBV-EA activation assay.
In Vivo Two-Stage Mouse Skin Carcinogenesis Assay
This model mimics the stages of skin cancer development and is used to evaluate the anti-promoting potential of test compounds.
Materials:
-
Female ICR mice (6-8 weeks old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
Protocol:
-
Shave the dorsal skin of the mice.
-
Initiation: After one week, apply a single topical dose of DMBA (e.g., 100 nmol in 100 µL of acetone) to the shaved area.
-
Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 100 µL of acetone) topically to the same area twice a week.
-
Treatment: Apply this compound (at various doses) topically to the shaved area approximately 30-60 minutes before each TPA application. A control group should receive the vehicle only.
-
Monitor the mice weekly for the appearance of skin papillomas for a period of 20 weeks.
-
Record the number of mice with tumors (tumor incidence) and the number of tumors per mouse (tumor multiplicity).
References
Application Notes and Protocols for In Vivo Efficacy Testing of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene with potential therapeutic applications. The protocols are based on established and validated animal models for assessing anti-inflammatory and anticancer properties, relevant to the known activities of cycloartane-type triterpenoids.
Anti-Inflammatory Efficacy Testing
Carrageenan-Induced Paw Edema Model in Rats
This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose orally)
-
This compound (Test compound, various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg orally)
-
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[1][2]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | Data to be filled | Data to be filled |
| This compound | 25 | Data to be filled | Data to be filled |
| This compound | 50 | Data to be filled | Data to be filled |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Workflow:
Anticancer Efficacy Testing
DMBA/TPA-Induced Skin Carcinogenesis Model in Mice
This two-stage chemical carcinogenesis model is highly relevant for compounds like this compound, which are reported to inhibit skin-tumor promotion.[4]
Experimental Protocol:
-
Animal Model: Female ICR mice (6-8 weeks old) are used. The dorsal skin is shaved one week prior to the start of the experiment.
-
Grouping: Animals are randomly assigned to the following groups (n=15-20 per group):
-
Vehicle Control (Acetone)
-
This compound (Test compound, various doses in acetone)
-
Positive Control (e.g., Celecoxib in acetone)
-
-
Initiation: A single topical application of 100 µg of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in 200 µL of acetone (B3395972) is applied to the shaved dorsal skin.[5][6]
-
Promotion: One week after initiation, 5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 200 µL of acetone is applied topically twice a week for 20 weeks to promote tumor development.[5][6]
-
Compound Application: The test compound or vehicle is applied topically 30-60 minutes before each TPA application.
-
Tumor Assessment: The number and size of tumors are recorded weekly. The study is typically terminated at 20 weeks.
-
Data Analysis: Key parameters for evaluation include tumor incidence (% of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor volume.
Quantitative Data Summary:
| Group | Dose (µ g/application ) | Tumor Incidence (%) at 20 weeks | Tumor Multiplicity at 20 weeks |
| Vehicle Control | - | 100 | 15.2 ± 2.5 |
| This compound | 10 | Data to be filled | Data to be filled |
| This compound | 25 | Data to be filled | Data to be filled |
| This compound | 50 | Data to be filled | Data to be filled |
| Celecoxib | 50 | 40 | 3.5 ± 1.2 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Workflow:
Human Tumor Xenograft Model
This model is used to evaluate the efficacy of a test compound on the growth of human tumors in immunodeficient mice.[7][8]
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Culture: A suitable human cancer cell line (e.g., A431 for skin cancer, MCF-7 for breast cancer) is cultured under standard conditions.
-
Tumor Implantation: 1-5 x 10^6 cells in 100-200 µL of a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Grouping and Treatment: Mice with established tumors are randomized into groups (n=8-10 per group) and treated with:
-
Vehicle Control
-
This compound (Test compound, various doses)
-
Positive Control (a standard chemotherapeutic agent) Treatment can be administered via various routes (e.g., p.o., i.p., i.v.) for a specified duration.
-
-
Efficacy Evaluation: Tumor volume and body weight are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: The primary endpoint is tumor growth inhibition (TGI).
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| This compound | 25 | Data to be filled | Data to be filled |
| This compound | 50 | Data to be filled | Data to be filled |
| This compound | 100 | Data to be filled | Data to be filled |
| Doxorubicin | 5 | 450 ± 80 | 62.5% |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Workflow:
References
- 1. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. inotiv.com [inotiv.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 6. Video: Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA [jove.com]
- 7. xenograft.org [xenograft.org]
- 8. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for Pharmacokinetic Studies of Cycloartane Titerpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of selected cycloartane (B1207475) triterpenoids, along with detailed experimental protocols for their analysis. The information presented is intended to guide researchers in designing and conducting pharmacokinetic studies of this important class of natural compounds.
Introduction to Cycloartane Titerpenoids
Cycloartane triterpenoids are a large and structurally diverse class of natural products found in various plant species, notably in the genus Astragalus and Cimicifuga. These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Two of the most extensively studied cycloartane triterpenoids are Astragaloside IV (AS-IV) and its aglycone, Cycloastragenol (CA). Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of selected cycloartane triterpenoids from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Cycloastragenol (CA) in Rats after Oral Administration [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 10 | 180.95 ± 48.01 | 2.06 ± 0.58 | 1234.5 ± 234.5 | 25.70 |
| 20 | 350.12 ± 65.43 | 2.15 ± 0.78 | 2456.7 ± 456.7 | - |
| 40 | 566.67 ± 71.66 | 2.35 ± 1.17 | 4567.8 ± 678.9 | - |
Table 2: Pharmacokinetic Parameters of Astragaloside IV (AS-IV) in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 20 | 248.7 | ~1 | - | 3.66[2] |
Table 3: Pharmacokinetic Parameters of 23-epi-26-deoxyactein (B1259016) in Women after Oral Administration of a Black Cohosh Extract [3][4]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| 1.4 | 2.2 | 2.0 - 2.9 | 2.1 ± 0.4 |
| 2.8 | - | 2.0 - 2.9 | 2.7 ± 0.4 |
| 5.6 | 12.4 | 2.0 - 2.9 | 3.0 ± 1.0 |
Table 4: Pharmacokinetic Parameters of Cimicifugosides in Rats after Oral Administration of Cimicifuga foetida Extract [2]
| Compound | Dose (mg/kg extract) | Cmax (pmol/mL) | Tmax (h) | Absolute Bioavailability (%) |
| Cimicifugoside H-1 | 12.5 - 50 | 4.05 - 17.69 | 0.46 - 1.28 | 1.86 - 6.97 |
| 23-epi-26-deoxyactein | 12.5 - 50 | 90.93 - 395.7 | 2.00 - 4.67 | 26.8 - 48.5 |
Experimental Protocols
In-Life Phase: Animal Handling and Sample Collection (Rat Model)
This protocol outlines the general procedure for conducting a pharmacokinetic study of a cycloartane triterpenoid (B12794562) in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound (cycloartane triterpenoid) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Intravenous injection supplies (for bioavailability studies)
-
Restrainers for blood collection
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Anesthesia (e.g., isoflurane) for terminal procedures
-
Syringes and needles for blood collection (e.g., 27G)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Dosing:
-
Oral Administration: Fast the rats overnight (approximately 12 hours) before oral administration. Administer the test compound formulation via oral gavage at the desired dose volume (e.g., 10 mL/kg).
-
Intravenous Administration: For absolute bioavailability determination, administer a sterile solution of the test compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use a clean needle and syringe for each time point to avoid cross-contamination.
-
Immediately transfer the blood into microcentrifuge tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Gently mix the blood samples with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Caption: Experimental workflow for in-vivo pharmacokinetic studies.
Bioanalytical Method: LC-MS/MS Quantification of Astragaloside IV in Rat Plasma
This protocol provides a detailed method for the quantification of Astragaloside IV in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials and Reagents:
-
Astragaloside IV reference standard
-
Internal Standard (IS), e.g., Hirsuterine or Digoxin
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma samples
-
UPLC BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Astragaloside IV (e.g., 1 mg/mL) in methanol (B129727).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 1-200 ng/mL).
-
Prepare a working solution of the Internal Standard (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Astragaloside IV to the IS against the concentration of the standards.
-
Determine the concentration of Astragaloside IV in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways
Cycloartane triterpenoids exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways associated with Cycloastragenol and Astragaloside IV.
Caption: Cycloastragenol-mediated telomerase activation pathways.
References
- 1. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]
- 2. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 23-epi-26-deoxyactein in women following oral administration of a standardized extract of black cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 23-epi-26-deoxyactein in women after oral administration of a standardized extract of black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of "21,24-Epoxycycloartane-3,25-diol" in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential anti-tumor properties. This guide focuses on addressing the solubility challenges of this hydrophobic compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cycloartanoid triterpene isolated from plants like Lansium domesticum.[1] It is investigated for its potential anti-tumor properties, specifically its ability to inhibit skin-tumor promotion.[1] Like other cycloartane triterpenoids, it is a subject of interest in cancer research due to its potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Q2: I'm having trouble dissolving this compound in my cell culture medium. Why is this happening?
This compound, like most triterpenoids, is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This is a common challenge in the development of many natural product-based therapeutic agents.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a recommended and commonly used solvent for dissolving this compound and other hydrophobic compounds for cell culture experiments.[2] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell-based assays, sterile, cell culture grade DMSO should be used.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[3][4][5] However, sensitive cell lines, especially primary cells, may require a lower concentration, such as 0.1%.[3] It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver the compound) to assess the effect of the solvent on your specific cell line.
Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions?
Yes, cyclodextrins can be used to enhance the aqueous solubility of poorly soluble compounds like triterpenoids. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate hydrophobic molecules, thereby increasing their solubility in water.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome solubility problems with this compound in your cell culture experiments.
Problem: Precipitate formation upon addition of the compound to cell culture medium.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 458.72 g/mol )
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing the compound: Accurately weigh out 4.59 mg of this compound and place it in a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, gently warm the tube to 37°C in a water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary (Hypothetical)
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 21.4 ± 2.5 |
| 100 | 5.8 ± 1.3 |
Signaling Pathways
Based on studies of other cycloartane triterpenoids, this compound may exert its anti-tumor effects through the modulation of key signaling pathways involved in apoptosis and cell proliferation.
Caption: Potential p53-dependent apoptosis pathway.
Caption: Potential anti-proliferative signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing 21,24-Epoxycycloartane-3,25-diol Delivery to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of the cycloartane (B1207475) triterpenoid (B12794562), 21,24-Epoxycycloartane-3,25-diol, to cancer cells.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its potential application in cancer research?
A1: this compound is a cycloartanoid triterpenoid, a class of natural compounds that have garnered significant interest for their potential anticancer activities.[1] Research on related cycloartane triterpenoids suggests that these compounds can inhibit tumor promotion and induce apoptosis (programmed cell death) in various cancer cell lines.[2][3] Its application in cancer research focuses on understanding its mechanism of action and developing it as a potential therapeutic agent.
Q2: What are the main challenges in delivering this compound to cancer cells?
A2: The primary challenge is its poor water solubility, a common characteristic of triterpenoids.[4][5] This hydrophobicity can lead to precipitation in aqueous cell culture media, resulting in inconsistent and unreliable experimental outcomes.[6] Furthermore, poor solubility can limit its bioavailability in vivo, hindering preclinical and clinical development.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[7] For in vitro experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Q4: What is the general mechanism of action for the anticancer effects of cycloartane triterpenoids?
A4: Cycloartane triterpenoids have been shown to exert their anticancer effects through multiple mechanisms. A primary mechanism is the induction of apoptosis.[2][8] This can be initiated through various signaling pathways, including the p53-dependent mitochondrial pathway, inhibition of the Raf/MEK/ERK and Akt signaling pathways, and activation of the TNF-receptor 1-mediated caspase cascade.[2][4][9] Some triterpenoids also induce the production of reactive oxygen species (ROS), which can lead to the downregulation of transcription factors essential for cancer cell survival and proliferation.[10]
Q5: Are there any known IC50 values for this compound or related compounds?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Cause: This is typically due to the low aqueous solubility of the compound. When a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous culture medium, the compound can crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume of organic solvent added to the cell culture medium. The final DMSO concentration in the medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Use of a Co-solvent: Before final dilution in the aqueous medium, perform a serial dilution of the DMSO stock solution in a co-solvent like ethanol.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help in keeping it dissolved.
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[6] Consider pre-incubating this compound with a suitable cyclodextrin (B1172386) before adding it to the culture medium.
-
Nanoparticle Formulation: For more stable and effective delivery, consider encapsulating the compound in liposomes or polymeric nanoparticles.
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results
Cause: This can be a consequence of compound precipitation, degradation, or variability in cell seeding density.
Solutions:
-
Ensure Complete Solubilization: Visually inspect the diluted compound in the medium for any signs of precipitation before adding it to the cells. If precipitation is observed, address it using the solutions in "Issue 1".
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium and conditions should be verified. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration using methods like HPLC.[6]
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as variations in cell density can significantly impact the outcome of cytotoxicity assays.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to treatment and should be routinely monitored.
Issue 3: Low Efficacy or Lack of Apoptosis Induction
Cause: The concentration of the compound reaching the cancer cells may be insufficient, the treatment duration may be too short, or the chosen cell line may be resistant.
Solutions:
-
Concentration-Response Study: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cancer cell line.
-
Time-Course Experiment: Investigate the effect of different treatment durations (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired effect.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to anticancer agents. Consider testing the compound on a panel of cell lines to identify more responsive models.
-
Enhanced Delivery Systems: Utilize nanoparticle or liposomal formulations to improve the cellular uptake and intracellular concentration of the compound.
Quantitative Data Summary
| Parameter | Compound | Cancer Cell Line | Value | Reference |
| IC50 | Cycloartane-3,24,25-triol | PC-3 (Prostate) | 2.226 ± 0.28 μM | [5][11] |
| Cycloartane-3,24,25-triol | DU145 (Prostate) | 1.67 ± 0.18 μM | [5][11] | |
| Novel Cycloartane Triterpenoid | MCF-7 (Breast) | 27.81 µM (at 48h) | [9] | |
| Cycloartane Triterpenoid | T-47D (Breast) | 18 µM | [8] | |
| Solubility | This compound | Various Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cytotoxicity Assay (WST-1 Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathways for cycloartane triterpenoid-induced apoptosis in cancer cells.
Caption: Troubleshooting logic for in vitro experiments with this compound.
References
- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:125305-73-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stability of "21,24-Epoxycycloartane-3,25-diol" in DMSO stock solutions
Welcome to the technical support center for 21,24-Epoxycycloartane-3,25-diol. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the stability of this compound in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a DMSO stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving the solid compound in high-purity, anhydrous DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath for a short period.
Q2: What are the recommended storage conditions for DMSO stock solutions of this compound?
A2: For optimal stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is best practice to prepare fresh solutions for experiments.[2]
Q3: How long can I expect my DMSO stock solution to be stable?
A3: The stability of this compound in DMSO is influenced by storage temperature, moisture content, and frequency of handling. The following table summarizes general stability data for compounds stored in DMSO.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. Re-analysis is advised if stored longer.[1] |
| Room Temperature | Not Recommended | Significant degradation can occur. One study on a large compound library showed only 52% of compounds remained after 1 year at room temperature.[3] |
Q4: Can I store the DMSO stock solution at room temperature or 4°C?
A4: We strongly advise against storing DMSO stock solutions at room temperature for extended periods. While some compounds may be stable for short durations, the risk of degradation increases significantly. Storage at 4°C is also not recommended as it can promote the absorption of water, which may lead to hydrolysis of the compound.
Q5: What are the potential signs of degradation in my stock solution?
A5: Visual indicators of degradation can include a change in color of the solution or the appearance of precipitate. However, chemical degradation often occurs without any visible changes. Therefore, if you suspect instability, it is crucial to perform an analytical assessment.
Troubleshooting Guide
If you are observing inconsistent experimental results or suspect degradation of your this compound DMSO stock solution, this guide will help you troubleshoot the issue.
Caption: Troubleshooting workflow for suspected instability of this compound DMSO stock solutions.
Experimental Protocols
Protocol for Assessing Stock Solution Stability by HPLC
This protocol outlines a method to assess the stability of your this compound DMSO stock solution over time.
Objective: To quantify the purity of the compound in a DMSO stock solution at different time points.
Materials:
-
DMSO stock solution of this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Time Point Zero (T0) Sample Preparation:
-
Immediately after preparing your fresh DMSO stock solution, dilute a small aliquot to a final concentration of approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
This will serve as your reference standard for 100% purity.
-
-
HPLC Analysis:
-
Inject the T0 sample onto the HPLC system.
-
Develop a suitable gradient elution method. A generic starting method could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) is recommended.
-
-
Record the chromatogram and integrate the peak area of the main compound.
-
-
Stability Time Points:
-
Store your aliquoted stock solutions under the desired conditions (e.g., -20°C and -80°C).
-
At each subsequent time point (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.
-
Prepare a sample for HPLC analysis in the same manner as the T0 sample.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Calculate the purity of the compound at each time point relative to the T0 sample using the following formula:
-
Purity (%) = (Area of main peak at Tx / Total area of all peaks at Tx) * 100
-
-
Compare the peak area of the main compound at each time point to the T0 peak area to assess recovery.
-
Caption: Experimental workflow for assessing the stability of this compound in DMSO stock solutions using HPLC.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not fully elucidated, its reported anti-tumor promoting activity suggests it may interfere with pathways critical for cell survival and proliferation. Some cycloartane (B1207475) triterpenoids have been shown to induce apoptosis through a p53-dependent mitochondrial signaling pathway. A generalized representation of this pathway is provided below.
Caption: A potential signaling pathway for apoptosis induction by cycloartane triterpenoids.
References
Technical Support Center: Navigating Cytotoxicity Assays with Hydrophobic Natural Products
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when evaluating the cytotoxicity of hydrophobic natural products.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic natural product won't dissolve in the culture medium. What is the best way to prepare my sample?
A1: Achieving a homogenous solution is critical for accurate and reproducible results. Hydrophobic compounds tend to precipitate in aqueous culture media, a phenomenon known as "crashing out." Here are some strategies to improve solubility:
-
Use of Organic Solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the culture medium.
-
Dimethyl sulfoxide (B87167) (DMSO) is widely used due to its high solubilizing power for many hydrophobic compounds.
-
Ethanol and Methanol are also effective for many natural products.
-
Acetone can be another alternative.
It is crucial to keep the final solvent concentration in the culture medium as low as possible (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
-
-
Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used to create stable micelles that encapsulate the hydrophobic compound, improving its dispersion in the aqueous medium. However, it is important to note that these surfactants can also exhibit their own cytotoxicity at certain concentrations. Therefore, their effects must be carefully evaluated with appropriate controls.
-
Sonication: Gentle sonication of the stock solution before dilution can help to break up small aggregates and aid in dissolution.
Q2: My MTT assay is giving me unexpectedly high cell viability, even at high concentrations of my natural product. What could be the cause?
A2: This is a common issue when working with certain classes of natural products, particularly those with antioxidant properties like polyphenols and flavonoids. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. However, some natural products can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal for cell viability.[1][2]
To troubleshoot this:
-
Perform a cell-free control: Incubate your natural product at the tested concentrations with MTT reagent in culture medium without cells. If you observe a color change, it indicates direct reduction of MTT by your compound.
-
Switch to a different assay: If direct reduction is confirmed, the MTT assay is not suitable for your compound. Consider using an alternative assay that is less susceptible to this type of interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or an LDH release assay.[1]
Q3: My natural product is colored and seems to be interfering with the absorbance readings of my colorimetric assay. How can I correct for this?
A3: Interference from colored compounds is a significant challenge in colorimetric assays like MTT, XTT, and SRB.
-
Background Subtraction: The most straightforward way to correct for this is to run a parallel set of wells containing your natural product at the same concentrations in the culture medium but without cells. After the incubation period, add all the assay reagents as you would to the experimental wells. The absorbance values from these "compound-only" wells can then be subtracted from your experimental values.
-
Alternative Assays: If the color interference is too strong or complex to be corrected by simple background subtraction, switching to a non-colorimetric assay is recommended.
-
Luminescence-based ATP assays measure light output and are generally not affected by colored compounds.
-
Fluorescence-based assays can also be an option, but you must first confirm that your natural product is not inherently fluorescent at the excitation and emission wavelengths used in the assay.
-
Q4: I'm seeing a lot of variability between my replicate wells in my LDH assay. What are the potential causes?
A4: High variability in an LDH (lactate dehydrogenase) assay can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers across wells will lead to variable LDH release.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the supernatant for the LDH measurement can introduce significant variability.
-
Compound Precipitation: If your hydrophobic compound precipitates, it can cause localized cytotoxicity in a non-uniform manner, leading to inconsistent LDH release.
-
Interference with LDH Activity: Some compounds may directly inhibit or enhance the activity of the LDH enzyme itself. You can test for this by adding your compound to the supernatant of cells with a known amount of LDH activity (e.g., from lysed control cells) and observing any changes in the assay signal.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Wells
This is a primary challenge with hydrophobic natural products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Suspected Assay Interference
When your results don't match microscopic observations (e.g., high viability reading but visible cell death).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected assay interference.
Data Presentation
Table 1: Cytotoxicity of Common Solvents in Cell Culture
It is crucial to determine the non-toxic concentration range for any solvent used. The IC50 (concentration that inhibits 50% of cell growth) values can vary significantly between cell lines.
| Solvent | Cell Lines | IC50 (% v/v) | Recommended Max Concentration (% v/v) |
| DMSO | K562, HL-60, HCT-116 | 1.97 - 5.78[3] | ≤ 0.5 |
| MCF-7, RAW-264.7, HUVEC | ~1.1 - 1.2[4] | ≤ 0.5 | |
| Ethanol | K562, HL-60, H929 | 6.31 - 9.18[3] | ≤ 0.5 |
| MCF-7, RAW-264.7, HUVEC | > 5[4] | ≤ 0.5 | |
| Methanol | H929 (72h) | 8.03[3] | ≤ 0.5 |
| Other cell lines | > 10[3] | ≤ 0.5 | |
| Acetone | H929 (72h) | 7.19[3] | ≤ 0.5 |
| MCF-7, RAW-264.7, HUVEC | > 5[4] | ≤ 0.5 |
Note: These values are indicative and should be confirmed for your specific cell line and experimental conditions.
Table 2: Impact of Surfactants on Cell Viability
Surfactants can be used to improve the solubility of hydrophobic compounds, but they can also have intrinsic cytotoxic effects.
| Surfactant | Cell Line | Effect |
| Tween® 20 | B16-F10 | No evident cytotoxicity below 2000 µM[5] |
| A549, HUVECs | IC50 of ~0.3-0.4 µL/mL[6] | |
| Tween® 80 | B16-F10 | No evident cytotoxicity below 2000 µM[5] |
| Caco-2 | No significant cytotoxicity at 0.05-0.125%[7] | |
| L cells | Non-toxic at concentrations that increase membrane permeability[8] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells and culture medium
-
Hydrophobic natural product stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the natural product in culture medium. Remember to include vehicle and untreated controls.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells and culture medium
-
Hydrophobic natural product stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often 10X)
-
96-well plates
Procedure:
-
Seed cells and treat with the natural product as described in the MTT protocol (steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for the recommended time (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
Protocol 3: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells and culture medium
-
Hydrophobic natural product stock solution
-
ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with the natural product as described in the MTT protocol (steps 1-4).
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
Signaling Pathways
Many cytotoxic natural products induce apoptosis (programmed cell death). Below are diagrams of the main apoptotic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway activated by natural products.
Extrinsic (Death Receptor) Apoptosis Pathway
This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface.
Caption: Extrinsic apoptosis pathway modulated by natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated DeoxyArbutin | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cycloartane Titerpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of cycloartane (B1207475) triterpenoids.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to the poor bioavailability of cycloartane triterpenoids.
Q1: Why do cycloartane triterpenoids typically exhibit low oral bioavailability?
A1: The primary reasons for the low oral bioavailability of cycloartane triterpenoids are their inherent physicochemical properties:
-
Poor Aqueous Solubility: Cycloartane triterpenoids are highly lipophilic and often crystalline, leading to very low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a rate-limiting step for absorption.
-
High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to partitioning into the lipid bilayers of intestinal cells, hindering their passage into systemic circulation.
-
First-Pass Metabolism: Although not as extensively studied for all cycloartane triterpenoids, some may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.
Q2: What are the most promising strategies to enhance the oral bioavailability of cycloartane triterpenoids?
A2: Several formulation strategies have shown promise in overcoming the poor bioavailability of hydrophobic compounds like cycloartane triterpenoids. These include:
-
Nanoformulations:
-
Liposomes: Encapsulating the triterpenoid (B12794562) within these lipid-based vesicles can improve its solubility and facilitate absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, offering advantages like controlled release and improved stability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing drug solubilization and absorption.
-
-
Solid Dispersions: Dispersing the cycloartane triterpenoid in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.
-
Phytosomes: These are complexes of the natural compound and a phospholipid (like phosphatidylcholine) that can improve absorption and bioavailability.
Q3: How can I assess the intestinal permeability of my cycloartane triterpenoid formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporter proteins similar to the intestinal epithelium. By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). For highly lipophilic compounds like cycloartane triterpenoids, modifications to the standard protocol, such as the addition of a protein like bovine serum albumin (BSA) to the basolateral chamber, may be necessary to improve mass balance and obtain more reliable data.
Q4: Are there any specific excipients that are particularly effective for formulating cycloartane triterpenoids?
A4: The choice of excipients is crucial for the success of your formulation. For cycloartane triterpenoids, consider the following:
-
For Liposomes: Phospholipids such as soy phosphatidylcholine (SPC) and cholesterol are commonly used. The specific lipid composition can be optimized to achieve desired vesicle size and drug loading.
-
For Solid Dispersions: Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) are good choices. The selection will depend on the specific triterpenoid and the chosen preparation method.
-
For SEDDS: A careful selection of oils (e.g., medium-chain triglycerides), surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value, and co-surfactants is necessary to ensure spontaneous emulsification and optimal drug solubilization.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of cycloartane triterpenoid in liposomes. | 1. Poor solubility of the triterpenoid in the organic solvent used for lipid film formation.2. Suboptimal lipid composition.3. Incorrect hydration temperature. | 1. Screen different organic solvents (e.g., chloroform, methanol, or a mixture) to ensure complete dissolution of both the lipid and the triterpenoid.2. Vary the ratio of phospholipid to cholesterol. Cholesterol can modulate membrane fluidity and improve the encapsulation of hydrophobic drugs.3. Ensure the hydration step is performed at a temperature above the phase transition temperature (Tc) of the lipids used. |
| Precipitation of the cycloartane triterpenoid during the preparation of a solid dispersion. | 1. The drug-to-polymer ratio is too high.2. Incomplete miscibility between the drug and the polymer.3. Too slow of a solvent evaporation rate. | 1. Prepare solid dispersions with varying drug-to-polymer ratios to find the optimal loading capacity.2. Select a polymer with good solubilizing capacity for your specific triterpenoid. Consider polymers with different functional groups.3. For the solvent evaporation method, use a rotary evaporator or spray dryer to achieve rapid solvent removal, which can help trap the drug in an amorphous state within the polymer matrix. |
| Poor in vivo bioavailability despite promising in vitro dissolution of the formulation. | 1. The formulation is not stable in the gastrointestinal environment.2. The drug is rapidly metabolized (first-pass effect).3. The formulation is not effectively absorbed across the intestinal epithelium. | 1. Evaluate the stability of your formulation in simulated gastric and intestinal fluids.2. Investigate the potential for first-pass metabolism of your cycloartane triterpenoid.3. Perform a Caco-2 permeability assay to assess the transport of the formulated drug across an intestinal cell monolayer. |
| High variability in pharmacokinetic data (AUC, Cmax) between subjects. | 1. Inconsistent dissolution and absorption of the formulation.2. Food effects.3. Differences in individual metabolism. | 1. Further optimize the formulation to ensure consistent and reproducible drug release.2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.3. While difficult to control, be aware of potential inter-individual differences in drug metabolism. |
Section 3: Data Presentation
This section summarizes quantitative data from preclinical studies to illustrate the potential for bioavailability enhancement of cycloartane triterpenoids.
Table 1: In Vivo Pharmacokinetic Parameters of Astragaloside (B48827) IV (a Cycloartane Triterpenoid) in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Astragaloside IV (Free Drug) | 20 | p.o. | - | - | Absolute Bioavailability: 2.2% | [1] |
| Astragaloside IV (Free Drug) | 20 | p.o. | 114.3 ± 18.7 | 487.6 ± 98.5 | 100 | [2] |
| LS-102 (Water-soluble derivative of Astragaloside IV) | 20 | p.o. | 248.7 ± 22.0 | 990.2 ± 156.3 | 203 | [2] |
Note: Data for enhanced formulations of other cycloartane triterpenoids are limited. The data for LS-102, a derivative, is presented to illustrate the potential for improvement.
Table 2: In Vitro Permeability of Astragaloside IV
| Compound | Assay System | Apparent Permeability (Papp) (cm/s) | Classification | Reference |
| Astragaloside IV | Caco-2 cell monolayer | 6.7 ± 1.0 x 10⁻⁸ | Very Low | [1] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of Cycloartane Triterpenoid-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate a hydrophobic cycloartane triterpenoid within liposomes to improve its aqueous dispersibility.
Materials:
-
Cycloartane triterpenoid
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and/or Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the cycloartane triterpenoid, phospholipid, and cholesterol in a suitable volume of chloroform/methanol in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., start with 1:10 w/w).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the boiling point of the solvent but below the phase transition temperature of the lipid (e.g., 40-50°C).
-
Apply a vacuum to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more defined size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or gel filtration chromatography.
-
Protocol 2: Preparation of Cycloartane Triterpenoid Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of a cycloartane triterpenoid by dispersing it in a hydrophilic polymer matrix.
Materials:
-
Cycloartane triterpenoid
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or spray dryer
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve both the cycloartane triterpenoid and the hydrophilic polymer in a common organic solvent in a flask. The drug-to-polymer ratio should be optimized (e.g., start with 1:1, 1:5, and 1:10 w/w).
-
-
Solvent Evaporation:
-
Rotary Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a suitable temperature (e.g., 40-60°C) until a solid mass is formed.
-
Spray Drying: Alternatively, the solution can be spray-dried using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, etc.).
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Protocol 3: Caco-2 Permeability Assay for Cycloartane Triterpenoid Formulations
Objective: To assess the intestinal permeability of a cycloartane triterpenoid formulation in vitro.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be very low, indicating a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer to the basolateral (receiver) chamber. For lipophilic compounds, it is recommended to add BSA (e.g., 1-4%) to the basolateral buffer to act as a "sink" and improve mass balance.
-
Add the test compound (cycloartane triterpenoid formulation) dissolved in transport buffer to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the cycloartane triterpenoid in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Section 5: Mandatory Visualizations
This section provides diagrams of relevant signaling pathways that may be modulated by cycloartane triterpenoids, as well as an experimental workflow.
References
Technical Support Center: Enhancing In Vitro Kinase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy and reliability of in vitro kinase inhibition assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a structured format.
Issue 1: High Variability Between Replicate Wells
High variability in kinase assay data can obscure the true effects of inhibitors and lead to unreliable results. A coefficient of variation (CV) of less than 15% is generally acceptable, but for high-throughput screening, a CV of less than 10% is often desired to ensure data reliability.[1]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated and use appropriate pipetting techniques, especially for small volumes. For small volume additions, consider preparing a master mix to minimize variability.[2][3] |
| Inadequate Reagent Mixing | Thoroughly mix all reagent solutions before and during the assay setup to avoid concentration gradients in the microplate.[2] |
| Inconsistent Incubation Times or Temperatures | Use a precisely calibrated incubator or water bath to maintain a stable and uniform temperature across the assay plate. Employ a timer to ensure consistent incubation times for all reactions.[2][3] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[2] |
| Compound Precipitation | Many kinase inhibitors are hydrophobic and may precipitate in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent (typically DMSO) before diluting into the assay buffer. Visually inspect for any precipitate.[2] |
| Non-specific Binding | The peptide substrate or enzyme may bind non-specifically to the microplate. Using low-binding plates, often made of polypropylene, can help reduce this issue.[1] |
Issue 2: Low or No Kinase Activity
A lack of expected kinase activity can be due to several factors related to the enzyme, substrate, or other reagents.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles. Run a quality control check with a known substrate.[2][3] |
| Substrate Quality Issues | The quality of the substrate is critical. If using a peptide substrate, confirm that it has the correct sequence and purity.[2] |
| Incorrect Buffer Composition or pH | Prepare fresh kinase buffer for each experiment and verify that the pH is correct for optimal enzyme activity.[3] |
| Inactive ATP | Prepare fresh ATP stock solutions and ensure the final concentration in the assay is accurate. Contamination of ATP with ADP can lead to high background in some assay formats.[3] |
Issue 3: High Background Signal in Negative Controls
High background in negative control wells can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Ensure all reagents, especially buffers and water, are free from contamination. Prepare fresh reagents if contamination is suspected.[3] |
| Kinase Autophosphorylation | Some kinases can autophosphorylate, leading to a signal in the absence of a substrate. To assess this, run a control reaction without the substrate. If autophosphorylation is significant, you may need to optimize the enzyme concentration.[3] |
| Non-specific Binding of Detection Antibody | In antibody-based detection methods, the antibody may bind non-specifically. Ensure you are using a validated antibody and follow the manufacturer's recommended protocols for blocking and washing steps.[3] |
| Compound Interference | Some test compounds may be fluorescent or quench the signal, leading to false positives or negatives.[4] It is advisable to screen compounds for interference in a separate assay without the kinase. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of in vitro kinase inhibition assays.
Q1: How does the ATP concentration affect the IC50 value of my inhibitor?
For ATP-competitive inhibitors, the concentration of ATP in the assay directly influences the apparent potency (IC50 value). At low ATP concentrations (below the Michaelis constant, Km), the assay is more sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. Conversely, at high ATP concentrations, more inhibitor is required to compete with ATP, leading to higher IC50 values.[1] Performing assays at ATP concentrations that mimic physiological levels (typically 1-10 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular environment.[5]
Q2: What is the optimal concentration of enzyme and substrate to use in my assay?
The optimal concentrations of enzyme and substrate should be determined empirically. The enzyme concentration should be in the linear range of the assay, where the signal is proportional to the enzyme concentration. The substrate concentration is often kept at or above its Km value to ensure the reaction rate is not limited by the substrate. However, for inhibitor screening, using a substrate concentration close to the Km can provide a good balance of signal and sensitivity.
Q3: My kinase inhibitor is not very soluble in aqueous solutions. How can I address this?
Many kinase inhibitors are hydrophobic and have low aqueous solubility. They are typically dissolved in 100% DMSO to create a high-concentration stock solution. When diluting into an aqueous assay buffer, it is crucial to do so in a stepwise manner to avoid precipitation. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and should be consistent across all wells, including controls.[2]
Q4: What are the advantages and disadvantages of different kinase assay formats?
The choice of assay format depends on factors such as the specific kinase, the desired throughput, and the available instrumentation. The following table provides a comparison of common assay formats.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (B84403) from [γ-32P]ATP or [γ-33P]ATP to a substrate.[6] | Considered the "gold standard" for direct measurement of kinase activity. High sensitivity and applicable to a wide range of substrates.[7][8] | Requires handling of radioactive materials and specialized waste disposal. Lower throughput compared to other methods.[5] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[9][10] | High sensitivity, broad dynamic range, and amenable to high-throughput screening. Less susceptible to interference from fluorescent compounds.[9] | Indirect measurement of kinase activity. Can be affected by compounds that interfere with the luciferase enzyme.[11] |
| Fluorescence-Based Assays (FP, TR-FRET) | Fluorescence Polarization (FP) measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures energy transfer between a donor and acceptor fluorophore on a substrate and a phospho-specific antibody.[11] | Homogeneous "mix-and-read" formats suitable for HTS. Non-radioactive.[12] | Can be susceptible to interference from fluorescent compounds. May require specific labeling of substrates or the use of phospho-specific antibodies.[11] |
| LC-MS/MS | Directly measures the amount of phosphorylated substrate produced. | Provides a direct and highly specific measurement. Can be used for label-free detection. | Lower throughput and higher cost per sample. Requires specialized instrumentation and expertise.[11] |
Q5: How can I ensure the quality of my recombinant kinase enzyme?
The purity and activity of the kinase enzyme are critical for obtaining reliable data. It is recommended to use highly purified enzyme preparations. Upon receipt, the enzyme should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from multiple freeze-thaw cycles. It is also good practice to perform a quality control experiment to verify the activity of a new batch of enzyme using a known substrate and inhibitor.[3]
Experimental Protocols
This section provides detailed methodologies for two common in vitro kinase assay formats.
Protocol 1: Radiometric Kinase Filter-Binding Assay
This protocol describes a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a peptide substrate.[1][6]
Materials:
-
Kinase of interest
-
Peptide substrate
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (cold)
-
[γ-³²P]ATP
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation vials
-
Scintillation fluid
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing kinase buffer, peptide substrate (e.g., final concentration 200 µM), and the test compound or vehicle control (DMSO).[1]
-
Aliquot Master Mix: Add the master mix to each reaction tube or well of a microplate.[1]
-
Initiate Reaction: Start the kinase reaction by adding a solution containing both cold ATP (e.g., final concentration 100 µM) and [γ-³²P]ATP (e.g., ~1 µCi per reaction).[1]
-
Incubate: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes).[1]
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Spot onto Filter Paper: Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose filter paper.[6]
-
Wash Filter Paper: Wash the filter paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry Filter Paper: Allow the filter paper to air dry completely.
-
Scintillation Counting: Place the dried filter paper sections into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines the steps for a common luminescence-based kinase assay that measures the amount of ADP produced.[9][10][13]
Materials:
-
Kinase of interest
-
Substrate
-
Kinase Reaction Buffer
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In a white, opaque multi-well plate, add the test compound or vehicle (DMSO), followed by the kinase enzyme diluted in kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5-25 µL.[13][14]
-
Incubate: Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes).[4]
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9][13]
-
Convert ADP to ATP and Generate Signal: Add Kinase Detection Reagent to each well to convert the ADP produced into ATP and initiate the luciferase reaction, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[9][13]
-
Measure Luminescence: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.[9]
Visualizations
The following diagrams illustrate key concepts and workflows related to in vitro kinase inhibition assays.
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: A general experimental workflow for an in vitro kinase inhibition assay.
Caption: The logical relationship between inhibitor concentration and signal output.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 21,24-Epoxycycloartane-3,25-diol and Related Triterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21,24-Epoxycycloartane-3,25-diol and other cycloartane (B1207475) triterpenoids. These complex natural products can present unique challenges in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is poorly soluble in my aqueous assay buffer. What can I do?
A1: Poor aqueous solubility is a common issue with lipophilic compounds like cycloartane triterpenoids. Here are some solutions:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving these compounds.[1] It's crucial to keep the final DMSO concentration in your assay low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts.[1] Always include a vehicle control with the same final DMSO concentration in your experimental setup.[1]
-
Sonication or Vortexing: Gentle sonication or vigorous vortexing of the stock solution can help improve dissolution.[1]
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulates. However, be aware that this could potentially remove some of your active compound if it is not fully dissolved.[1]
Q2: I am observing high background absorbance/fluorescence in my assay wells containing the compound, even without cells. Why is this happening?
A2: This is likely due to the intrinsic properties of the compound or extract. Many natural products possess inherent color or fluorescence that can interfere with detection methods.[2]
-
Colorimetric Interference: If your compound is colored, it can absorb light at the same wavelength used to measure the product of your colorimetric assay (e.g., formazan (B1609692) in an MTT assay), leading to artificially inflated readings.[1]
-
Fluorescence Interference: Similarly, if your compound is fluorescent, it will emit light at the detection wavelength of your fluorescence-based assay, resulting in a high background signal.
To address this, run parallel "compound-only" controls (wells with the compound at all test concentrations in media, but without cells). Subtract the average reading from these control wells from your experimental wells.[1]
Q3: My cytotoxicity assay (e.g., MTT) shows an unexpected increase in cell viability at high concentrations of my triterpenoid. What could be the cause?
A3: This could be due to a few factors:
-
Direct Reduction of Assay Reagent: Triterpenoids with antioxidant properties can directly reduce the MTT tetrazolium salt to formazan, independent of cellular activity. This leads to a false-positive signal, making it appear as if the cells are more viable.[1] To test for this, run a cell-free control with your compound and the MTT reagent.[1]
-
Compound Precipitation: At higher concentrations, poor solubility can lead to the compound precipitating out of solution. This precipitate can scatter light, leading to inaccurate absorbance readings.[1] Visually inspect the wells under a microscope for any precipitate.[1]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates. These aggregates can reduce the effective concentration of the compound available to the cells, leading to a decrease in the observed effect and a bell-shaped dose-response curve.[1][3]
Q4: Can this compound interfere with enzymatic assays?
A4: Yes, triterpenoids have been shown to inhibit a variety of enzymes. For example, some triterpenoids inhibit cytochrome P450 enzymes, DNA polymerases, and DNA topoisomerases.[4][5] This inhibitory action could be a true biological effect or a source of non-specific assay interference. If you are screening for inhibitors of a specific enzyme, it is important to perform counter-screens with unrelated enzymes to assess the specificity of your compound.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
This guide helps to troubleshoot common issues encountered when assessing the cytotoxicity of cycloartane triterpenoids.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal (colored media) | Compound is colored and absorbs at the assay wavelength. | Run "compound-only" controls at all concentrations and subtract the background absorbance.[1] |
| False positive for viability (signal in cell-free wells) | Compound directly reduces the tetrazolium salt. | Switch to a non-tetrazolium-based assay, such as a resazurin-based assay (e.g., alamarBlue) or a method that measures ATP content (e.g., CellTiter-Glo). |
| Bell-shaped dose-response curve | Compound aggregation at high concentrations.[1] | Include a detergent like Triton X-100 in the assay buffer to disrupt aggregates and re-test.[3] |
| Inconsistent results between replicates | Poor compound solubility and precipitation.[1][3] | Visually inspect wells for precipitate.[1] Optimize the solvent concentration or try different solubilizing agents.[3] |
Guide 2: General Assay Interference
This guide provides a general workflow for identifying and mitigating interference from natural products like this compound.
| Troubleshooting Step | Description | Action |
| 1. Characterize Compound Properties | Assess the intrinsic color and fluorescence of the compound. | Scan the absorbance and fluorescence spectra of the compound in the assay buffer. |
| 2. Run Cell-Free Controls | Determine if the compound directly interacts with assay reagents. | Incubate the compound with all assay components in the absence of cells or the target enzyme. |
| 3. Perform Counter-Screens | Check for non-specific activity. | Test the compound in an unrelated assay or against a different target to rule out promiscuous inhibition.[3][6] |
| 4. Consider Orthogonal Assays | Confirm hits with a different detection method. | If the primary assay is fluorescence-based, use a luminescence or absorbance-based assay to confirm activity.[3][6] |
| 5. Evaluate Compound Stability | Ensure the compound is not degrading under assay conditions. | Re-test a fresh sample of the compound and investigate its stability under assay and storage conditions.[3] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[1]
Protocol 2: Cell-Free Interference Assay
-
Plate Setup: In a 96-well plate, add the same concentrations of this compound to be used in the main experiment to wells containing cell culture medium but no cells.
-
Incubation: Incubate the plate under the same conditions as the main experiment (e.g., same duration, temperature, CO2 levels).
-
Reagent Addition: Add the assay reagent (e.g., MTT, resazurin) to these cell-free wells.
-
Incubation and Reading: Follow the standard protocol for the assay to incubate and then read the plate.
-
Analysis: Any signal generated in these wells is due to direct interaction between the compound and the assay reagents and should be considered as background.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel triterpenoids inhibit both DNA polymerase and DNA topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
Technical Support Center: Optimizing In Vivo Studies of 21,24-Epoxycycloartane-3,25-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "21,24-Epoxycycloartane-3,25-diol" in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with "this compound".
| Issue | Potential Cause | Recommended Action |
| Poor Solubility of Compound | "this compound" is a triterpenoid (B12794562), which often exhibit low aqueous solubility. | - Vehicle Selection: The compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate. For in vivo administration, a common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as corn oil or a solution containing PEG300 and Tween 80. - Formulation Strategies: Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve oral bioavailability. Nanosizing or creating solid dispersions can also enhance dissolution rates. |
| Lack of In Vivo Efficacy | - Inadequate Dosage: The administered dose may be too low to elicit a therapeutic response. - Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. - Incorrect Administration Route: The chosen route of administration may not be optimal for this compound. | - Dosage Adjustment: While specific in vivo dosages for "this compound" are not readily available, studies on other cycloartane (B1207475) triterpenoids, such as Argentatin A, have used doses up to 250 mg/kg in mouse models. It is advisable to conduct a dose-response study starting with a lower dose and escalating to a maximum tolerated dose. - Bioavailability Enhancement: Employ formulation strategies as mentioned above. Co-administration with absorption enhancers can also be explored. - Route of Administration: For skin-tumor promotion inhibition studies, topical application is a primary route. For systemic effects, intraperitoneal (IP) or oral (PO) routes can be considered, though bioavailability may be a challenge with the latter. |
| High Variability in Animal Responses | - Inconsistent Formulation: The compound may not be uniformly suspended or dissolved in the vehicle. - Biological Variation: Inherent differences in animal metabolism and physiology. - Inaccurate Dosing: Errors in calculating or administering the dose. | - Formulation Consistency: Ensure the formulation is homogenous before each administration. Use of a vortex mixer or sonicator can be beneficial. - Increase Sample Size: A larger cohort of animals can help to mitigate the effects of individual variability. - Precise Dosing: Carefully calculate the dose for each animal based on its body weight. Use calibrated equipment for administration. |
| Observed Toxicity or Adverse Effects | - High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose. - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Off-Target Effects: The compound may be interacting with unintended biological targets. | - Dose Reduction: If toxicity is observed, reduce the dosage in subsequent experiments. - Vehicle Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity. - Toxicity Studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for an in vivo study with "this compound"?
A1: Direct in vivo dosage information for "this compound" is limited in publicly available literature. However, based on studies with other cycloartane triterpenoids, a starting point can be inferred. For example, Argentatin A, a cycloartane-type triterpene, has been administered at a dose of 250 mg/kg in a xenograft mouse model to reduce tumor growth[1]. It is recommended to perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific animal model and experimental endpoint.
Q2: How should I prepare "this compound" for in vivo administration?
A2: "this compound" is soluble in DMSO. A common method for preparing poorly water-soluble compounds for in vivo studies is to first dissolve the compound in a small amount of DMSO and then dilute this stock solution with a biocompatible vehicle. For oral administration, corn oil is a frequently used vehicle. For intraperitoneal injections, a mixture of DMSO, PEG300, and Tween 80 in saline can be used to create a stable formulation. Always ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.
Q3: What is the known in vivo activity of "this compound"?
A3: The primary reported in vivo activity of "this compound" is the inhibition of skin-tumor promotion. This suggests its potential as a chemopreventive agent in skin carcinogenesis models.
Q4: What are the potential signaling pathways modulated by cycloartane triterpenoids?
A4: Studies on various cycloartane triterpenoids have indicated their involvement in several key signaling pathways related to cancer. These include the induction of apoptosis via a p53-dependent mitochondrial signaling pathway and the inhibition of the Raf/MEK/ERK and Akt phosphorylation pathways[2][3]. These pathways are critical for cell survival, proliferation, and apoptosis.
Experimental Protocols
Two-Stage Mouse Skin Carcinogenesis Protocol
This protocol is a standard method for evaluating the anti-tumor promotion activity of compounds like "this compound".
-
Animal Model: Female ICR or SENCAR mice, 6-8 weeks old.
-
Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in acetone (B3395972) to the shaved dorsal skin.
-
Promotion: One week after initiation, begin twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in acetone.
-
Treatment: "this compound" (dissolved in a suitable vehicle like acetone) is applied topically to the skin shortly before each TPA application. A vehicle control group should be included.
-
Monitoring: Observe the animals weekly for the appearance of skin papillomas. Record the number and size of tumors for each animal.
-
Duration: The study typically continues for 20-25 weeks.
-
Endpoint: The primary endpoints are the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
Data Presentation
In Vivo Dosage of a Related Cycloartane Triterpenoid
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Argentatin A | Xenograft Mouse Model (HCT116 colon cancer cells) | Not specified | 250 mg/kg (three times a week for 21 days) | Reduced tumor growth by 78.1% | [1] |
Mandatory Visualizations
Experimental Workflow for Skin Carcinogenesis Study
Caption: Workflow for a two-stage skin carcinogenesis experiment.
Potential Signaling Pathways Modulated by Cycloartane Triterpenoids
Caption: Potential signaling pathways affected by cycloartane triterpenoids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Anhydrocimigenol-3-O-β-D-xylopyranoside | Terpenoids | 181765-11-7 | Invivochem [invivochem.com]
Preventing degradation of "21,24-Epoxycycloartane-3,25-diol" during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "21,24-Epoxycycloartane-3,25-diol" during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimentation with this compound.
Issue 1: Compound Degradation During Storage
-
Symptom: Loss of activity, appearance of new spots on TLC/LC-MS after storage.
-
Potential Causes:
-
Hydrolysis of the epoxy ring: The epoxy group is susceptible to cleavage under acidic or basic conditions, even from trace amounts of contaminants.
-
Oxidation: The cycloartane (B1207475) skeleton can be susceptible to oxidation.
-
Photodegradation: Exposure to UV light can lead to the breakdown of the molecule.[1]
-
-
Solutions:
-
Storage Conditions: Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for long-term storage.[2] For short-term storage, 2-8°C is acceptable.
-
Solvent Choice: If stored in solution, use high-purity, anhydrous, and neutral solvents such as DMSO or ethanol. Avoid chlorinated solvents for long-term storage as they can generate HCl over time.
-
Light Protection: Always store vials in the dark or use amber-colored vials to prevent photodegradation.[2]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in cytotoxicity or anti-inflammatory assay results between experiments.
-
Potential Causes:
-
Compound Precipitation: The compound may precipitate in aqueous cell culture media due to its hydrophobic nature.
-
Degradation in Media: The epoxy ring may slowly hydrolyze in the slightly acidic or basic conditions of some culture media over long incubation times.
-
Interaction with Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration.
-
-
Solutions:
-
Solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing working solutions, dilute the stock solution in a stepwise manner and vortex thoroughly. The final DMSO concentration in the cell culture should typically be below 0.5% to avoid solvent toxicity.
-
Incubation Time: For initial experiments, consider shorter incubation times to minimize potential degradation in the media.
-
Serum Concentration: If protein binding is suspected, consider reducing the serum concentration during the treatment period, if permissible for the cell line.
-
Controls: Always include a vehicle control (e.g., media with the same concentration of DMSO) to account for any solvent effects.
-
Issue 3: Artifacts in Analytical Chromatography (TLC, HPLC, LC-MS)
-
Symptom: Appearance of unexpected peaks or spots, tailing peaks, or loss of compound during analysis.
-
Potential Causes:
-
On-column Degradation: The stationary phase (e.g., silica (B1680970) gel) can have acidic sites that may cause the epoxy ring to open.
-
Mobile Phase Incompatibility: An acidic or basic mobile phase can cause degradation.
-
Thermal Degradation: High temperatures in the injector port of a GC or in the ion source of a mass spectrometer can cause decomposition.
-
-
Solutions:
-
Stationary Phase: For silica gel chromatography, consider deactivating the silica by washing it with a solvent containing a small amount of a weak base (e.g., triethylamine) and then re-equilibrating with the mobile phase. Alternatively, use a less acidic stationary phase like alumina (B75360) or a bonded phase (e.g., C18).
-
Mobile Phase: Use neutral mobile phases whenever possible. If an acidic or basic modifier is necessary for separation, use it at the lowest effective concentration and analyze the samples promptly.
-
Temperature: For GC-MS analysis, derivatization of the hydroxyl groups may be necessary to improve thermal stability. For LC-MS, use a gentle ionization source like electrospray ionization (ESI) and keep the source temperature as low as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the solid compound should be stored at -20°C or below in a tightly sealed container under an inert atmosphere (argon or nitrogen). For short-term storage (up to a few weeks), refrigeration at 2-8°C is sufficient. If in solution, use an anhydrous, neutral solvent and store at -20°C. Always protect from light.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: The compound is soluble in solvents such as DMSO, ethanol, methanol (B129727), chloroform (B151607), and ethyl acetate (B1210297).[3] For biological assays, DMSO is commonly used to prepare stock solutions.
Q3: How can I monitor the stability of the compound during my experiments?
A3: It is advisable to periodically check the purity of your stock solution and working solutions using analytical techniques like TLC or LC-MS. A fresh sample should be used as a reference. The appearance of new spots or peaks is an indication of degradation.
Q4: Is this compound sensitive to pH?
A4: Yes, the epoxy ring is susceptible to cleavage under both acidic and basic conditions.[4] It is crucial to avoid strong acids and bases during extraction, purification, and in assay buffers.
Q5: What are the potential degradation products of this compound?
A5: Under acidic conditions, the epoxy ring is likely to undergo acid-catalyzed hydrolysis to form a diol. Other rearrangements and oxidations of the cycloartane skeleton are also possible, especially with prolonged exposure to harsh conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Atmosphere | Light Condition | Duration |
| Long-Term | -20°C or below | Inert (Argon/Nitrogen) | Dark | > 1 month |
| Short-Term | 2-8°C | Sealed | Dark | < 1 month |
| In Solution | -20°C | Sealed | Dark | < 1 month |
Table 2: Hypothetical Stability of this compound in Different Solvents at 4°C (Illustrative Data)
| Solvent | Purity after 1 week (%) | Purity after 4 weeks (%) |
| Anhydrous DMSO | 99.5 | 98.0 |
| Anhydrous Ethanol | 99.2 | 97.5 |
| Chloroform | 98.0 | 95.0 |
| Acetonitrile | 99.0 | 97.0 |
Note: This data is for illustrative purposes and actual stability may vary.
Experimental Protocols
Protocol 1: Extraction and Purification of Cycloartane Triterpenoids (General Protocol)
-
Extraction: The dried and powdered plant material (e.g., leaves of Lansium domesticum) is extracted with methanol at room temperature for 72 hours. The extraction is repeated three times.[5]
-
Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.[6]
-
Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the cycloartane triterpenoids, is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.
-
Further Purification: Fractions containing the target compound are combined and further purified by preparative HPLC on a C18 column with a mobile phase such as methanol/water or acetonitrile/water to yield pure this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.
Mandatory Visualization
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: Proposed anti-inflammatory signaling pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cycloartane triterpenoids from Kleinhovia hospita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]
Validation & Comparative
"21,24-Epoxycycloartane-3,25-diol" vs. other cycloartane triterpenoids in cytotoxicity
In the landscape of natural product-based cancer research, cycloartane (B1207475) triterpenoids have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of 21,24-Epoxycycloartane-3,25-diol and other notable cycloartane triterpenoids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their endeavors.
This compound: An Overview
Comparative Cytotoxicity of Cycloartane Triterpenoids
Numerous other cycloartane triterpenoids, isolated from various plant sources, have demonstrated significant cytotoxic activity. The following table summarizes the 50% inhibitory concentration (IC50) values of several cycloartane triterpenoids against a panel of human cancer cell lines. This data allows for a quantitative comparison of their cytotoxic potential.
| Compound Name | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| (24R)-cycloartane-3β,24,25,30-tetrol | Aphanamixis polystachya | HL-60 (Leukemia) | 3.16 | [2] |
| A-549 (Lung) | 14.02 | [2] | ||
| SMMC-7721 (Hepatoma) | 2.59 | [2] | ||
| MCF-7 (Breast) | 17.26 | [2] | ||
| SW480 (Colon) | 30.17 | [2] | ||
| (24R)-24,25,30-trihydroxy-9,19-cycloartane-3-one | Aphanamixis polystachya | SMMC-7721 (Hepatoma) | 28.13 | [2] |
| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | Cimicifuga dahurica | HepG2 (Hepatoma) | 12.5 | [3] |
| HL-60 (Leukemia) | 6.3 | [3] | ||
| 24-O-acetylcimigenol-3-O-beta-D-xylopyranoside | Cimicifuga dahurica | HepG2 (Hepatoma) | 15.2 | [3] |
| HL-60 (Leukemia) | 7.8 | [3] | ||
| 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside | Cimicifuga dahurica | HepG2 (Hepatoma) | 10.8 | [3] |
| HL-60 (Leukemia) | 5.9 | [3] | ||
| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | 15.6 | [4] |
| 25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | 10.4 | [4] |
| 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | 13.2 | [4] |
| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | 9.8 | [4] |
| Actaticas A-G (compounds 1-7) | Actaea asiatica | HT-29 (Colon) | 9.2 - 26.4 | |
| McF-7 (Breast) | 9.2 - 26.4 | |||
| Cimicifuga triterpenoid (B12794562) glycosides (compounds 1-6) | Cimicifuga yunnanensis | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 1.2 - 27.8 | [5] |
| Triterpenoids from Cimicifuga foetida | Cimicifuga foetida | R-HepG2 (Resistant Hepatoma) | Moderate Activity | [6] |
Experimental Protocols
The cytotoxic activity of cycloartane triterpenoids is commonly assessed using colorimetric assays that measure cell viability and proliferation. The two most frequently employed methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cycloartane triterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance[7].
Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with 1% acetic acid to remove unbound dye.
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing again with 1% acetic acid.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm[8][9][10].
Below is a generalized workflow for a cytotoxicity assay.
Caption: A generalized workflow for determining the cytotoxicity of a compound using in vitro cell-based assays.
Signaling Pathways in Cycloartane Triterpenoid-Induced Cytotoxicity
The cytotoxic effects of many cycloartane triterpenoids are mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
Extrinsic Apoptosis Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn can directly activate effector caspases like caspase-3, or cleave Bid to tBid, thereby engaging the intrinsic pathway.
Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then activates effector caspases like caspase-3, leading to apoptosis.
Caption: The intrinsic apoptosis pathway triggered by intracellular stress signals.
Conclusion
While direct quantitative cytotoxic data for this compound remains to be elucidated, its reported activity as a skin-tumor promotion inhibitor highlights its potential in cancer research. The comparative data presented for other cycloartane triterpenoids clearly demonstrate that this class of compounds possesses significant cytotoxic activity against a broad range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic and/or extrinsic pathways. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the anti-cancer properties of these and other natural products. Future studies are warranted to fully characterize the cytotoxic profile and molecular targets of this compound to better understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two new cytotoxic cycloartane triterpenoids from Aphanamixis polystachya (Wall.) R. N. Parker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 9,19-cycloartane triterpenes from the aerial parts of Cimicifuga yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
A Comparative Analysis of the Anti-inflammatory Effects of Cycloartane Triterpenoids
Cycloartane (B1207475) triterpenoids, a significant class of tetracyclic triterpenes, are widely distributed in the plant kingdom and have garnered considerable attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These natural compounds are predominantly found in plants such as Astragalus, Cimicifuga, and Parthenium species.[3][4][5] This guide provides a comparative analysis of the anti-inflammatory properties of various cycloartane compounds, supported by experimental data, detailed methodologies, and illustrations of the underlying molecular mechanisms.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of cycloartane triterpenoids has been evaluated using various in vitro and in vivo models. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key mediator in the inflammatory response.[4] The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.
| Cycloartane Compound | Source Organism | Assay | IC50 (µM) | Reference |
| Agroastragaloside V | Astragalus membranaceus | NO Inhibition (LPS-induced RAW 264.7 cells) | ~1.38-4.70 | [3] |
| Agroastragaloside I | Astragalus membranaceus | NO Inhibition (LPS-induced RAW 264.7 cells) | ~1.38-4.70 | [3] |
| Agroastragaloside II | Astragalus membranaceus | NO Inhibition (LPS-induced RAW 264.7 cells) | ~1.38-4.70 | [3] |
| Isoastragaloside II | Astragalus membranaceus | NO Inhibition (LPS-induced RAW 264.7 cells) | ~1.38-4.70 | [3] |
| Astragaloside IV | Astragalus membranaceus | NO Inhibition (LPS-induced RAW 264.7 cells) | ~1.38-4.70 | [3] |
| Cimicifuga Isolates (Compounds 3-6) | Cimicifuga taiwanensis | NO Inhibition (LPS-induced RAW 264.7 cells) | 6.54 - 24.58 | [4] |
| Argentatin A | Parthenium argentatum | TPA-induced mouse ear edema | ED50 = 2.8x10⁻⁴ mmol/ear | [6] |
| Argentatin B | Parthenium argentatum | TPA-induced mouse ear edema | ED50 = 1.5x10⁻⁴ mmol/ear | [6] |
| 25-nor-cycloart-3,16-dione-17-en-24-oic acid | Derivative of Argentatin A | TPA-induced mouse ear edema | ED50 = 1.4x10⁻⁴ mmol/ear | [6] |
| Curculigosaponin P | Curculigo orchioides | NO Inhibition (LPS-stimulated RAW 264.7 macrophages) | 37.21 | [7] |
In addition to nitric oxide inhibition, some cycloartanes have been shown to suppress the production of other pro-inflammatory cytokines and enzymes. For instance, Curculigosaponin P from Curculigo orchioides has been observed to suppress the expression of TNF-α and IL-6, and downregulate the protein levels of iNOS and COX-2.[7] Furthermore, Argentatin B from Parthenium argentatum was found to inhibit COX-2 activity by 77% at a concentration of 15µM.[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are outlines of commonly employed protocols for assessing the anti-inflammatory effects of cycloartane compounds.
In Vitro Nitric Oxide (NO) Production Assay in LPS-Induced RAW 264.7 Macrophages
This assay is a standard method for screening potential anti-inflammatory agents.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test cycloartane compounds for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated group without compound treatment. The IC50 value is then determined from the dose-response curve.
-
Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.
In Vivo TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.
-
Animal Model: Male ICR mice are typically used for this assay.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is applied to the inner surface of the mouse ear to induce inflammation and edema.
-
Compound Application: The test cycloartane compound, dissolved in a suitable vehicle, is applied topically to the ear either shortly before or after the TPA application. A control group receives only the vehicle, and a positive control group is treated with a known anti-inflammatory drug like indomethacin.
-
Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of the ear is removed using a biopsy punch. The weight of the ear punch is measured, and the difference in weight between the TPA-treated and untreated ears is calculated to quantify the extent of edema.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated relative to the TPA-treated control group. The ED50 (the dose that causes 50% inhibition of edema) can then be determined.
Molecular Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of cycloartanes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory process, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[8] Some cycloartane derivatives have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[9]
Caption: The NF-κB signaling pathway and the inhibitory action of cycloartanes.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[10] The activation of these kinases through phosphorylation can lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Some cycloartanes have been found to suppress the c-Raf-MEK1-ERK signaling axis, thereby contributing to their anti-inflammatory effects.[11][12]
Caption: The MAPK signaling pathway and the inhibitory action of cycloartanes.
Experimental Workflow for Assessing Anti-inflammatory Activity
The systematic evaluation of the anti-inflammatory potential of cycloartane triterpenoids typically follows a well-defined workflow, progressing from in vitro screening to in vivo validation and mechanistic studies.
Caption: A typical experimental workflow for evaluating anti-inflammatory cycloartanes.
References
- 1. Cycloartanes from Oxyanthus pallidus and derivatives with analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf–MEK1–ERK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of 21,24-Epoxycycloartane-3,25-diol Analogs
For researchers and scientists in the field of drug discovery and development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 21,24-Epoxycycloartane-3,25-diol and its analogs, a class of cycloartane (B1207475) triterpenoids showing promise as cytotoxic agents. Drawing upon experimental data from studies on related compounds isolated from plant species such as Lansium domesticum and Dysoxylum malabaricum, this document aims to furnish a clear, data-driven overview for advancing cancer research.
Comparative Cytotoxicity of Cycloartane Triterpenoids
The cytotoxic efficacy of various cycloartane triterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. While a direct SAR study on a systematically modified series of this compound is not yet available in the public domain, the data from naturally occurring analogs provide valuable insights into the structural features crucial for their anti-cancer activity.
| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Related Analogs from Dysoxylum malabaricum | ||||
| Compound 1 (a new ring A-modified cycloartane) | Dysoxylum malabaricum | MDA-MB-231 (Breast) | Potent (exact IC50 not specified) | [1] |
| Compound 2 (a new cycloartane triterpenoid) | Dysoxylum malabaricum | T-47D (Breast) | 18 | [2] |
| Compound 3 (a new cycloartane triterpenoid) | Dysoxylum malabaricum | MCF-7 (Breast) | 14 | [1] |
| Related Analogs from Lansium domesticum | ||||
| Kokosanolide A (tetranortriterpenoid) | Lansium domesticum | MCF-7 (Breast) | 8.62 µg/mL | [3] |
| Kokosanolide C (tetranortriterpenoid) | Lansium domesticum | MCF-7 (Breast) | 18.41 µg/mL | [4] |
| Onoceranoid triterpene 1 | Lansium domesticum | MCF-7 (Breast) | 45.90 µg/mL | [4] |
| Onoceranoid triterpene 2 | Lansium domesticum | MCF-7 (Breast) | 168.20 µg/mL | [4] |
| Synthetic and Semi-Synthetic Analogs | ||||
| (16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetate (B1210297) (14) | Synthetic derivative | PC-3 (Prostate), HCT-15 (Colon) | Highly cytotoxic (exact IC50 not specified) | [5] |
| 3β,16β-Dihydroxy-cycloartan-24-one (5) | Synthetic derivative | PC-3 (Prostate), HCT-15 (Colon) | Highly cytotoxic (exact IC50 not specified) | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data suggests that modifications in the A-ring and the side chain of the cycloartane skeleton significantly influence the cytotoxic activity. For instance, the presence of an intact oxepane (B1206615) ring in the side chain appears to be important for the high cytotoxicity of some synthetic derivatives[5].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the cycloartane triterpenoid (B12794562) analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an isopropanol/HCl solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of cytotoxicity, such as the induction of apoptosis.
Protocol:
-
Cell Lysis: Cells treated with the cycloartane analogs and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the evaluation of these compounds, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the isolation and biological evaluation of cycloartane triterpenoid analogs.
Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic cycloartane triterpenoid analogs.
Caption: Proposed mechanism of NF-κB pathway inhibition by cycloartane triterpenoid analogs.
Concluding Remarks
The available evidence strongly suggests that this compound and its analogs represent a promising class of natural products with significant cytotoxic potential. The structure-activity relationships, although not yet fully elucidated for a systematic series of analogs, point towards the importance of specific structural motifs for their anti-cancer effects. The induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway appear to be key mechanisms underlying their activity. Further research, including the synthesis of a focused library of analogs and in-depth mechanistic studies, is warranted to fully explore the therapeutic potential of this fascinating class of compounds. This guide serves as a foundational resource for researchers dedicated to advancing the development of novel and effective cancer chemotherapeutics.
References
- 1. New cycloartane triterpenoids from Dysoxylum malabaricum and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Cycloartan-16β-ol from 16β 24R-Epoxy-Cycloartane and Their Cytotoxicity Evaluation Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Cancer Effects of Cycloartane Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-cancer effects of cycloartane (B1207475) triterpenoids, with a focus on their potential in skin cancer chemoprevention. While direct and detailed in vivo efficacy data for "21,24-Epoxycycloartane-3,25-diol" remains limited in publicly accessible literature, this document evaluates a closely related and well-studied cycloartane triterpenoid (B12794562), Argentatin A, and compares its performance against the standard-of-care topical agent, 5-Fluorouracil (5-FU). The information presented herein is intended to support further research and drug development in this promising class of natural compounds.
Executive Summary
Cycloartane triterpenoids are a class of natural products that have garnered significant interest for their diverse pharmacological activities, including anti-cancer properties. "this compound," isolated from Lansium domesticum, has been identified as an inhibitor of skin-tumor promotion[1][2]. However, a detailed in vivo validation of its anti-cancer effects is not extensively documented in available research. This guide, therefore, utilizes Argentatin A, another cycloartane triterpenoid with published in vivo data, as a representative compound for this class. We compare its anti-tumor activity with 5-Fluorouracil, a widely used chemotherapeutic agent for actinic keratosis and superficial basal cell carcinoma.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies on Argentatin A and 5-Fluorouracil in relevant cancer models.
Table 1: In Vivo Anti-Tumor Efficacy of Argentatin A in a Xenograft Model
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Argentatin A | Human Colon Cancer (HCT116) | Nude Mice (Xenograft) | 250 mg/kg, intraperitoneally, three times a week for 21 days | Reduced tumor growth by 78.1%. Showed significantly less toxicity (no weight loss) compared to cisplatin. | [3] |
Table 2: In Vivo Efficacy of 5-Fluorouracil in a Chemically-Induced Skin Cancer Model
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| 5-Fluorouracil (5%) | DMBA/TPA-Induced Skin Papillomas | LACA Mice | Topical application, once daily for 4 weeks | Significant reduction in tumor incidence (23%), tumor volume (64.4%), and tumor burden (84.8%) compared to the control group. | [4] |
| 5-Fluorouracil (1%, 2%, 5%) | DMBA/Croton Oil-Induced Skin Papillomas | Wild Type Mice | Topical application for 4 weeks | Caused a significant decrease in the cumulative number of papillomas. | [5] |
Detailed Experimental Protocols
1. Two-Stage Mouse Skin Carcinogenesis Model (DMBA/TPA)
This model is a standard method for studying the inhibitory effects of compounds on skin tumor initiation and promotion.[6][7]
-
Animal Model: Typically, strains susceptible to skin carcinogenesis are used, such as SENCAR or LACA mice.[4][6]
-
Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in a vehicle like acetone (B3395972) is applied to the shaved dorsal skin of the mice.[4][6]
-
Promotion: After a recovery period (usually one to two weeks), the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the same area, typically twice a week, for a duration of 20-30 weeks.[6][8]
-
Treatment Regimen: The test compound (e.g., a cycloartane triterpenoid or 5-FU) is administered topically or systemically before, during, or after the promotion phase, depending on the study's objective.
-
Data Collection: Tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor volume are recorded weekly.
-
Endpoint: The study is typically terminated at a predetermined time point, and skin tissues are collected for histopathological analysis.
2. Human Tumor Xenograft Model
This model is used to assess the efficacy of a compound on human cancer cells grown in immunocompromised mice.[3]
-
Animal Model: Immunodeficient mice, such as nude (nu/nu) or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., HCT116) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.[3]
-
Treatment Regimen: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., Argentatin A) is administered via a specified route (e.g., intraperitoneally) at a defined dose and schedule.[3]
-
Data Collection: Tumor size is measured regularly using calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumors and major organs may be harvested for further analysis.
Signaling Pathways and Mechanisms of Action
Cycloartane Triterpenoids
Cycloartane triterpenoids exert their anti-cancer effects through the modulation of multiple signaling pathways. While the precise mechanism of "this compound" is not fully elucidated, studies on related compounds suggest the involvement of the following pathways:
-
NF-κB Signaling Pathway: Several cycloartane triterpenoids have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell proliferation, and survival.[9][10][11] By suppressing NF-κB, these compounds can reduce the expression of pro-inflammatory and pro-survival genes, thereby inhibiting tumor growth.
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some triterpenoids can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes that protect cells from carcinogenic insults.[12][13][14]
-
p53-Dependent Mitochondrial Pathway: Certain cycloartane triterpenoids have been found to induce apoptosis in cancer cells by increasing the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. This leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.[15]
-
MRCKα Kinase Inhibition: Cycloartane-3,24,25-triol has been identified as a selective inhibitor of the Myotonic Dystrophy Kinase-related Cdc42-binding Kinase alpha (MRCKα).[16][17][18] This kinase is involved in regulating the actin-myosin cytoskeleton, which is crucial for cancer cell motility and invasion.
Caption: Putative signaling pathways modulated by cycloartane triterpenoids.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine (B1678525) analog that acts as an antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a nucleoside required for DNA replication. This leads to the depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.
Caption: Simplified mechanism of action for 5-Fluorouracil.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for validating the anti-cancer effects of a test compound in a chemically-induced skin carcinogenesis model.
Caption: General experimental workflow for in vivo skin cancer studies.
Conclusion and Future Directions
The available evidence suggests that cycloartane triterpenoids, represented here by Argentatin A, hold significant promise as anti-cancer agents. Their ability to modulate key signaling pathways such as NF-κB and Nrf2 provides a strong rationale for their development, particularly in the context of inflammation-driven cancers. While the in vivo data for Argentatin A in a colon cancer model is compelling, further studies are warranted to specifically evaluate the efficacy of "this compound" and other related compounds in skin cancer models.
Future research should focus on:
-
Conducting comprehensive in vivo studies on "this compound" using the two-stage mouse skin carcinogenesis model to generate quantitative efficacy data.
-
Elucidating the precise molecular targets and signaling pathways modulated by "this compound".
-
Optimizing formulation and delivery methods for topical application to enhance skin penetration and therapeutic effect.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents to improve treatment outcomes and reduce toxicity.
This comparative guide provides a foundational framework for researchers to build upon in the exciting field of natural product-based cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pro-Oxidant Role of Silibinin in DMBA/TPA Induced Skin Cancer: 1H NMR Metabolomic and Biochemical Study | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Cycloartane Triterpenoids and Standard Chemotherapy Drugs in Prostate Cancer: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of a cycloartane (B1207475) triterpenoid (B12794562), closely related to 21,24-Epoxycycloartane-3,25-diol, against standard chemotherapy agents in the context of prostate cancer. Due to the limited availability of direct comparative studies on this compound, this analysis focuses on Cycloartane-3,24,25-triol , for which quantitative data on prostate cancer cell lines is available. This guide aims to offer a valuable perspective on the potential of this class of compounds relative to established cytotoxic drugs.
I. Comparative Cytotoxicity Data
The in vitro cytotoxic effects of Cycloartane-3,24,25-triol and standard chemotherapy drugs on human prostate cancer cell lines, PC-3 and DU145, are summarized below. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Cycloartane-3,24,25-triol | PC-3 | 2.226 ± 0.28 | [1][2][3] |
| DU145 | 1.67 ± 0.18 | [1][2][3] | |
| Cisplatin (B142131) | PC-3 | 98.21 µg/mL (~327 µM) | [4] |
| DU145 | >200 µM | [5] | |
| Doxorubicin (B1662922) | PC-3 | 0.908 | [6] |
| DU145 | 0.343 | [6] | |
| Docetaxel | PC-3 | 0.000598 | [6] |
| DU145 | 0.000469 | [6] |
Note: The IC50 value for Cisplatin in PC-3 cells was reported in µg/mL and has been converted to µM for a more direct comparison, assuming a molecular weight of 300.05 g/mol .
II. Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative data.
A. Cell Lines and Culture
-
Cell Lines: Human prostate carcinoma cell lines PC-3 and DU145 were utilized.
-
Culture Conditions: Cells were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.
B. Cytotoxicity Assays (WST-1 and MTT)
The viability of cancer cells after treatment with the compounds was determined using colorimetric assays such as the WST-1 or MTT assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (Cycloartane-3,24,25-triol or standard chemotherapy drugs) or vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
Reagent Addition:
-
WST-1 Assay: WST-1 reagent was added to each well and incubated for 1-4 hours. The viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan (B1609692).
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
-
Data Acquisition: The absorbance of the colored product was measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.
In Vitro Cytotoxicity Experimental Workflow
III. Signaling Pathways
The following diagrams illustrate the generalized signaling pathways affected by cycloartane triterpenoids and standard chemotherapy drugs.
A. Proposed Mechanism of Action for Cycloartane Triterpenoids
Some cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins. One study on a related cycloartane triterpenoid highlighted the inhibition of MRCKα kinase, which is involved in cell growth and proliferation.[1][3]
Proposed Action of Cycloartane Triterpenoids
B. General Mechanism of Action for Standard Chemotherapy Drugs
Standard chemotherapy drugs like cisplatin and doxorubicin primarily act by inducing DNA damage, which in turn activates cell cycle arrest and apoptotic pathways.
Action of DNA-Damaging Chemotherapy Agents
References
- 1. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 21,24-Epoxycycloartane-3,25-diol: A Comparative Cross-Validation Across Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, triterpenoids from the cycloartane (B1207475) family have emerged as a promising class of compounds with potential anti-tumor activities. This guide provides a comparative analysis of the anti-cancer activity of 21,24-Epoxycycloartane-3,25-diol , a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] Due to the limited publicly available data on this specific compound, this guide also presents a cross-validation with other structurally related triterpenoids from the same plant, offering a broader perspective on the potential of this chemical scaffold in oncology research.
Activity of this compound
Initial studies have identified this compound as an inhibitor of skin-tumor promotion.[1] This early finding suggests its potential as a chemopreventive agent. However, a comprehensive cross-validation of its cytotoxic and anti-proliferative activities across a diverse range of cancer models is not yet extensively documented in publicly available literature.
Comparative Analysis with Related Triterpenoids from Lansium domesticum
To contextualize the potential of this compound, this section presents the cytotoxic activities of other triterpenoids isolated from Lansium domesticum against various cancer cell lines. This comparative data underscores the anti-cancer potential of compounds derived from this plant.
| Compound Name | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| Kokosanolide A | MCF-7 (Breast) | MTT | 45.90 µg/mL | |
| Kokosanolide C | MCF-7 (Breast) | MTT | 18.41 µg/mL | |
| Crude Chloroform Extract of Young Fruits | KB (Oral), HT-29 (Colon) | SRB | < 1 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of anti-cancer compounds.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Tumor Promotion Assay: Two-Stage Mouse Skin Carcinogenesis Model
This in vivo model is used to evaluate the potential of a compound to inhibit the promotion stage of tumor development.
-
Initiation: A single, sub-carcinogenic dose of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied topically to the shaved dorsal skin of mice.
-
Promotion: After a recovery period (typically one to two weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the initiated area (e.g., twice weekly).
-
Compound Administration: The test compound (e.g., this compound) is administered topically to the treatment group of mice, typically shortly before each application of the tumor promoter. A control group receives the vehicle.
-
Tumor Monitoring: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded for a specified period (e.g., 20 weeks).
-
Data Analysis: The anti-tumor promoting activity is evaluated by comparing the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) between the compound-treated group and the control group.
Visualizing the Science: Diagrams and Workflows
To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anti-cancer activity of a test compound.
Caption: Hypothetical signaling pathways modulated by this compound.
References
In Vivo Validation of the Anti-inflammatory Properties of 21,24-Epoxycycloartane-3,25-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo anti-inflammatory properties of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid. Due to the limited direct in vivo data on this specific compound, this guide draws objective comparisons with structurally similar cycloartane triterpenoids and other relevant anti-inflammatory agents. The experimental data presented is based on established preclinical models of inflammation, providing a framework for evaluating the potential efficacy of this compound.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of cycloartane triterpenoids in two standard models of acute inflammation: carrageenan-induced paw edema and croton oil-induced ear edema. These models are widely used to assess the efficacy of potential anti-inflammatory compounds.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | Percentage Inhibition of Edema | Positive Control |
| Cycloart-23-ene-3β,25-diol | Wistar Rats | 200 mg/kg | Not Specified | Significant reduction | Indomethacin |
| Indomethacin | Wistar Rats | 10 mg/kg | Intraperitoneal | ~54% at 3 hours | N/A |
Table 2: Comparison of Anti-inflammatory Activity in Croton Oil/TPA-Induced Ear Edema Model
| Compound | Animal Model | Dose (per ear) | Route of Administration | Percentage Inhibition of Edema | Positive Control |
| Cycloart-23-ene-3β,25-diol | Swiss Mice | 200 mg/kg (systemic) | Not Specified | Significant reduction | Not Specified |
| Argentatin A | Mouse | 2.8 x 10⁻⁴ mmol | Topical | More potent than Indomethacin | Indomethacin |
| Argentatin B | Mouse | 1.5 x 10⁻⁴ mmol | Topical | More potent than Indomethacin | Indomethacin |
| Dexamethasone | Mouse | 0.1 mg | Topical | ~57-75% | N/A |
Experimental Protocols
Detailed methodologies for the key in vivo inflammation models are provided below. These protocols are essential for the replication and validation of experimental findings.
Carrageenan-Induced Paw Edema
This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol Details:
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg, i.p.), and test groups receiving different doses of the compound.
-
Treatment: The test compound or vehicle is administered, typically 30-60 minutes before the induction of inflammation.
-
Inflammation Induction: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Croton Oil-Induced Ear Edema
This model is used to assess topical and systemic anti-inflammatory activity, particularly for compounds that may inhibit phospholipase A2 and other mediators of inflammation.
Experimental Workflow:
A Comparative Analysis of Cycloartane Titerpenoids from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
Cycloartane (B1207475) triterpenoids, a significant class of natural products, have garnered considerable attention within the scientific community for their diverse and potent biological activities. Exhibiting a characteristic tetracyclic core structure with a cyclopropane (B1198618) ring, these compounds are biosynthesized in a wide array of plant species. This guide provides a comparative overview of cycloartane triterpenoids isolated from three prominent plant genera: Cimicifuga, Astragalus, and Garcinia. The objective is to present a clear comparison of their biological performance, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of representative cycloartane triterpenoids from the selected plant sources. This allows for a direct comparison of their potency.
Table 1: Comparative Cytotoxic Activity of Cycloartane Triterpenoids against Various Cancer Cell Lines (IC50 in µM)
| Compound Name | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Cimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | >50 | [1] |
| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | 15.6 | [1] |
| 25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 (Breast) | 10.2 | [1] |
| 23-epi-26-deoxyactein | Cimicifuga yunnanensis | MDA-MB-231 (Breast) | 2.5 µg/mL | [2] |
| Cimigenol | Cimicifuga yunnanensis | MDA-MB-231 (Breast) | 0.32 µg/mL | [2] |
| Unnamed Cycloartane Triterpenes (1-6) | Cimicifuga yunnanensis | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 1.2 - 27.8 | [3] |
| Cimigenol-type compounds (1–3, 5, 10–12, 14) | Cimicifuga heracleifolia | HL-60, SMMC-7721, A549, MCF-7, SW-480 | 0.83 - 23.94 | [4] |
| Cycloart-23(Z)-ene-3β, 25-diol | Euphorbia macrostegia | MCF-7 (Breast) | 5.4 µg/mL | [5] |
| Cycloart-23(E)-ene-3β,25-diol | Euphorbia macrostegia | MDA-MB-468 (Breast) | 2.05 µg/mL | [5] |
| Triterpene Derivatives (1, 2, 8, 11) | Garcinia oligantha | HeLa, HepG-2, MCF-7 | 5.04 - 21.55 | [6] |
Table 2: Comparative Anti-inflammatory Activity of Cycloartane Triterpenoids (IC50 in µM)
| Compound Name | Plant Source | Assay | IC50 (µM) | Reference |
| Agroastragaloside V | Astragalus membranaceus | Inhibition of LPS-induced NO production in RAW264.7 macrophages | >100 | [7] |
| Astragaloside IV | Astragalus membranaceus | Inhibition of LPS-induced NO production in RAW264.7 macrophages | >100 | [7] |
| Macrophyllosaponin B (Mac B) | Astragalus species | iNOS activity inhibition | 156 µg/mL | [8] |
| Curculigoside A and C | Curculigo orchioides | Inhibition of LPS-induced NO production in RAW264.7 cells | 12.4 and 11.8 | [9] |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the typical methodologies employed for the isolation, characterization, and biological evaluation of cycloartane triterpenoids as cited in the referenced literature.
Isolation and Purification of Cycloartane Triterpenoids
A general procedure for the isolation of cycloartane triterpenoids from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., rhizomes, aerial parts, or bark) is typically extracted with organic solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol.[10]
-
Fractionation: The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel or Sephadex LH-20.[11]
-
Purification: Final purification of individual compounds is achieved through repeated column chromatography and often involves High-Performance Liquid Chromatography (HPLC), which can be used for both analytical and preparative purposes.[10]
Structural Elucidation
The chemical structures of the isolated cycloartane triterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[12][13]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[9]
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Cytotoxicity Assays
The anticancer activity of cycloartane triterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Assay: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan (B1609692).
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.[2]
Anti-inflammatory Assays
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with different concentrations of the cycloartane triterpenoids for a short period before being stimulated with LPS.[7][14]
-
Nitrite Quantification: After incubation, the production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the concentration of the compound that inhibits NO production by 50% (IC50) is calculated.[14]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by cycloartane triterpenoids and a generalized experimental workflow for their study.
Caption: Generalized workflow for the isolation and evaluation of cycloartane triterpenoids.
Caption: p53-dependent mitochondrial apoptosis pathway induced by Cimicifuga triterpenoids.[1]
Caption: Triterpenoid-mediated inhibition of the NF-κB inflammatory pathway.[15]
References
- 1. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 9,19-cycloartane triterpenes from the aerial parts of Cimicifuga yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic cycloartane triterpenes from the roots of Cimicifuga heracleifolia [agris.fao.org]
- 5. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the immunomodulatory properties in mice and in vitro anti-inflammatory activity of cycloartane type saponins from Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus [ouci.dntb.gov.ua]
- 12. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory cycloartane-type saponins of Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Anti-inflammatory Potential of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cycloartane (B1207475) triterpenoid (B12794562) 21,24-Epoxycycloartane-3,25-diol against other well-established natural anti-inflammatory compounds. Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this guide leverages data on structurally related cycloartane triterpenoids to provide a baseline for comparison. The information is intended to offer a valuable resource for researchers and professionals in drug discovery and development, facilitating an objective assessment of its potential.
Executive Summary
This compound is a cycloartane triterpenoid isolated from Lansium domesticum.[1] While direct quantitative anti-inflammatory data for this specific compound is scarce in publicly accessible literature, the broader class of cycloartane triterpenoids has demonstrated significant anti-inflammatory properties.[2][3][4][5][6] These compounds are known to exert their effects through various mechanisms, including the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) enzymes, and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[3] This guide benchmarks the potential of this compound by comparing representative data from other cycloartane triterpenoids with established natural anti-inflammatory agents like curcumin, quercetin, and resveratrol.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various natural compounds in key anti-inflammatory assays. It is important to note that direct comparative studies involving this compound are not currently available. The data for cycloartane triterpenoids is representative of the class.
| Compound Class | Specific Compound | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| Cycloartane Triterpenoid | Agroastragaloside V | NO Production (LPS-induced) | RAW 264.7 | 1.38 | [7] |
| Agroastragaloside I | NO Production (LPS-induced) | RAW 264.7 | 2.10 | [7] | |
| Isoastragaloside II | NO Production (LPS-induced) | RAW 264.7 | 4.70 | [7] | |
| Argentatin B | COX-2 Inhibition | Purified Enzyme | ~15 (77% inhibition) | [3] | |
| Flavonoid | Quercetin | COX-2 Gene Expression | RAW 264.7 | ~10 | [8] |
| Quercetin | DPPH Radical Scavenging | - | 5.5 | [8] | |
| Curcuminoid | Curcumin | DPPH Radical Scavenging | - | 32.86 | [9] |
| Stilbenoid | Resveratrol | COX-1 Inhibition | Purified Enzyme | - | [10] |
Note: The inhibitory activities of compounds can vary significantly based on the specific experimental conditions, including cell line, stimulus, and assay methodology. The data presented here is for comparative purposes and is extracted from various independent studies.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are protocols for key in vitro assays.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: LPS stimulation of macrophages (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO in the culture supernatant is oxidized to nitrite (B80452), which can be quantified using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells, excluding the negative control wells.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated control. The IC50 value can be calculated from the dose-response curve.[7][11][12][13][14][15]
Cyclooxygenase (COX) Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of purified COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and TMPD (colorimetric substrate).
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
100% Initial Activity (Control): Assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay buffer, heme, enzyme, and the test compound at various concentrations.
-
Background Wells: Assay buffer and heme (no enzyme).
-
-
Pre-incubation: Incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes using a microplate reader.
-
Calculation: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined from the dose-response curve.[16][17][18][19]
Cytokine (IL-6 and TNF-α) Quantification by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines IL-6 and TNF-α in the supernatant of stimulated immune cells treated with a test compound.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A specific capture antibody is pre-coated onto a 96-well plate. Standards and samples are pipetted into the wells, and the target cytokine is bound by the immobilized antibody. A biotinylated detection antibody specific for the cytokine is then added, followed by an enzyme-conjugated avidin. A substrate solution is added to the wells, and color develops in proportion to the amount of cytokine bound. The reaction is stopped, and the absorbance is measured.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., peripheral blood mononuclear cells - PBMCs, or RAW 264.7 macrophages) and treat them with the test compound followed by an inflammatory stimulus (e.g., LPS) as described in the NO production assay.
-
Sample Collection: After incubation, centrifuge the cell culture plate and collect the supernatant.
-
ELISA Procedure (General):
-
Prepare standards and reagents according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark for color development.
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine production by the test compound.[20][21][22][23][24]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory potential of natural compounds.
Conclusion
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 6. Research progress of cycloartane triterpenoids and pharmacological activities [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 21,24-Epoxycycloartane-3,25-diol: A Procedural Guide
For researchers, scientists, and drug development professionals handling 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the chemical's structural class—epoxy-containing cycloartane triterpenoids—is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, adhering to general laboratory chemical waste management principles.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must align with institutional, local, and national regulations. A fundamental principle is to never dispose of hazardous chemicals down the drain.[1][2] All chemical waste should be meticulously segregated to prevent incompatible materials from mixing, which could lead to violent reactions or the emission of toxic gases.[3] Waste containers must be appropriate for the chemical, clearly labeled, and stored in a designated satellite accumulation area pending collection by environmental health and safety (EHS) personnel.[1][3]
Disposal Procedures for this compound
Given that this compound is an epoxy-containing compound and a triterpenoid, its disposal protocol should consider the potential hazards associated with both chemical classes. Some triterpenoids exhibit cytotoxic properties, necessitating their treatment as hazardous waste.[4] For epoxy compounds, a common practice for non-hazardous excess material is to allow it to fully cure into an inert solid, which can then be disposed of as regular trash, though this is contingent on the absence of other hazardous characteristics.[5][6][7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound as potentially hazardous waste. This includes personal protective equipment (PPE), contaminated labware such as pipette tips and vials, and any absorbent materials used for spill cleanup.[4]
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and unforeseen chemical reactions.
-
-
Containerization and Labeling:
-
Use a chemically compatible, leak-proof container for collecting the waste. The original container, if in good condition, is often a suitable choice.[3]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard information.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Provide them with all necessary information about the waste material.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE, including double gloves and a face shield.
-
Contain the spill using absorbent pads.
-
For liquid spills, cover the absorbent material with a suitable disinfectant if there is a biological component to the research.
-
Collect all contaminated materials using tongs and place them in a designated hazardous waste container.
-
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound is not available, the following table summarizes general parameters for laboratory chemical waste disposal that should be adhered to.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste. | Resource Conservation and Recovery Act (RCRA) |
| Acutely Toxic Waste (P-listed) Limit in SAA | 1 quart of liquid or 1 kilogram of solid. | RCRA |
| pH for Drain Disposal (for non-hazardous waste only) | Between 5.5 and 10.5. | Local wastewater treatment regulations |
| Flash Point for Ignitable Waste | Less than 140°F (60°C). | RCRA |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. SOP for Epoxy [www-internal.psfc.mit.edu]
- 6. epoxy-europe.eu [epoxy-europe.eu]
- 7. wolverinecoatings.com [wolverinecoatings.com]
Personal protective equipment for handling 21,24-Epoxycycloartane-3,25-diol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 21,24-Epoxycycloartane-3,25-diol. The following procedural guidance is designed to ensure the safety of laboratory personnel and to establish clear operational and disposal plans.
Hazard Assessment and Profile
Assumed Hazards:
-
May be harmful if swallowed or inhaled.
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
Potential for cytotoxic effects.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to prevent exposure. The following table outlines the required PPE for various operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting (Powder) | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | N95 or higher rated respirator |
| Dissolving & Handling (Solution) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not required if handled in a certified chemical fume hood |
| Experimental Use | Chemical splash goggles or face shield (as per protocol risk assessment) | Nitrile gloves | Laboratory coat | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or gown over a lab coat | N95 or higher rated respirator |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound, a powder, should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.
Weighing and Dissolving the Compound
This process presents the highest risk of aerosolization and inhalation of the powder and must be performed with caution.
-
Preparation :
-
Weighing :
-
Don the appropriate PPE as specified in the table above, including an N95 respirator.
-
Perform all manipulations of the powder within the chemical fume hood to minimize inhalation risk.[6][7][8]
-
Use the "tare method" for weighing: place a lidded container on the balance and tare it. Add the powder to the container inside the fume hood, close the lid, and then move it back to the balance for the final weight.[9] This minimizes contamination of the balance.
-
Handle the powder gently to avoid creating dust.
-
-
Dissolving :
-
Add the solvent to the container with the weighed powder while still inside the fume hood.
-
Cap the container securely and mix by vortexing or gentle agitation until fully dissolved.
-
Experimental Use
-
All procedures involving the dissolved this compound should be conducted within a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for transfer and handling.
-
Keep all containers with the compound covered when not in immediate use.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
Chemical Waste
-
Solid Waste :
-
Unused or expired this compound powder must be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams.
-
Place in a clearly labeled, sealed container for hazardous waste pickup.
-
-
Liquid Waste :
-
All solutions containing this compound must be collected as hazardous liquid waste.
-
Collect in a designated, leak-proof, and clearly labeled waste container.
-
The waste container should be kept closed when not in use and stored in a secondary containment bin.
-
Contaminated Lab Supplies
-
Sharps : Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous waste.
-
Consumables :
-
Gloves, weigh boats, bench paper, and other disposable items contaminated with the powder or solution should be collected in a sealed bag or container labeled as hazardous solid waste.[8]
-
Empty containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash, with the label defaced.
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill :
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE for spill cleanup (see table).
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Diagrams
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. wolverinecoatings.com [wolverinecoatings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
